Molecular Structure and Steric Effects of 3-Methyl Substituted Quinolines
The following technical guide details the molecular architecture, synthetic pathways, and reactivity profiles of 3-methyl substituted quinolines. Technical Monograph | Version 2.0 Audience: Medicinal Chemists, Process Sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular architecture, synthetic pathways, and reactivity profiles of 3-methyl substituted quinolines.
Technical Monograph | Version 2.0Audience: Medicinal Chemists, Process Scientists, and Structural Biologists.
Executive Summary
The 3-methylquinoline (3-MQ) scaffold represents a critical perturbation of the quinoline pharmacophore. Unlike substituents at the C2 or C4 positions, a methyl group at C3 exerts a unique "buttressing effect" without directly blocking the primary nucleophilic sites (C2) or the peri-positions (C4/C5).[1] This guide analyzes the structural consequences of this substitution, provides a high-fidelity synthetic protocol via the Friedländer annulation, and delineates the metabolic liabilities introduced by the benzylic center.
Molecular Architecture & Steric Analysis[1]
Conformational Dynamics
The quinoline ring system is inherently planar. The introduction of a methyl group at C3 (bond length C3–C
≈ 1.51 Å) creates a localized steric field that primarily influences the C2 and C4 positions.[1]
Planarity: In the absence of bulky substituents at C4, 3-methylquinoline retains near-perfect planarity.
The Buttressing Effect: The van der Waals radius of the methyl group (~2.0 Å) creates a steric clash if a substituent is introduced at C4. This forces C4-substituents out of the aromatic plane, significantly altering the electronic conjugation and binding affinity of the molecule.
Electronic Modulation: The C3-methyl group exerts a weak inductive (+I) effect, slightly increasing the electron density of the pyridine ring compared to the parent quinoline. This makes the ring nitrogen slightly more basic (pKa ≈ 5.17 vs 4.9 for quinoline).[1]
Increased lipophilicity vs quinoline (LogP ~2.0).[1]
Synthetic Pathways: The Friedländer Annulation
While the Skraup synthesis is historically significant, it is often violent and prone to polymerization when using substituted acroleins (like methacrolein).[1] For research and high-purity applications, the Friedländer Synthesis is the superior, self-validating protocol for constructing 3-methylquinoline.
Reaction Logic
The synthesis involves the condensation of 2-aminobenzaldehyde with propionaldehyde . The reaction proceeds via an intermolecular aldol condensation followed by an intramolecular cyclodehydration.
Regiocontrol: The aldehyde carbonyl of propionaldehyde is more reactive than the ketone, but in the Friedländer logic with an aldehyde co-reactant, the
-methylene group of propionaldehyde (C2) attacks the carbonyl of the 2-aminobenzaldehyde.
Atom Economy: Water is the only byproduct.
Visualization of Synthetic Pathway
[1]
Experimental Protocol: Synthesis of 3-Methylquinoline
Objective: Synthesis of 3-methylquinoline (CAS: 612-58-8) via base-catalyzed condensation.[1]
Reagents & Materials
2-Aminobenzaldehyde: 12.1 g (100 mmol) [Freshly prepared or purified to remove trimer].[1]
Propionaldehyde: 7.0 g (120 mmol) [Excess used to drive equilibrium].[1]
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-aminobenzaldehyde (12.1 g) in Ethanol (100 mL).
Addition: Add Propionaldehyde (7.0 g) dropwise over 10 minutes at room temperature.
Catalysis: Add the 10% NaOH solution (5 mL) slowly. The solution will darken (yellow/orange) indicating imine formation.[1]
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexanes). The starting amine spot should disappear.
Workup:
Cool the mixture to room temperature.
Concentrate under reduced pressure (Rotavap) to remove ethanol.[1]
Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).
Wash combined organics with Brine (50 mL).
Dry over Sodium Sulfate , filter, and concentrate.
Purification: Purify the crude oil by vacuum distillation (bp ~252°C at atm, or ~120°C at 15 mmHg) or flash column chromatography (Hexanes:EtOAc 9:1).
Yield: Expected yield is 65–75% (approx. 9–10 g) of a pale yellow oil.[1]
8.75 (H-2) and singlet at 7.92 (H-4) confirm the 3-substitution pattern (no coupling between H2/H4).[1]
Reactivity & Metabolic Liability
Electrophilic & Nucleophilic Profiles
The 3-methyl group alters the reactivity landscape of the quinoline ring:
Electrophilic Substitution (SEAr): Occurs preferentially at C5 and C8 (benzene ring).[1] The pyridine ring is deactivated. The 3-methyl group does not sufficiently activate the pyridine ring to overcome this preference.
Nucleophilic Attack: The C2 position remains the most electrophilic site. However, the adjacent 3-methyl group provides mild steric hindrance, reducing the rate of attack by bulky nucleophiles compared to unsubstituted quinoline.
Metabolic Pathways (CYP450)
In drug discovery, the 3-methylquinoline moiety is a metabolic "soft spot."[1]
Benzylic Oxidation: The primary metabolic route is CYP-mediated hydroxylation of the methyl group to 3-(hydroxymethyl)quinoline , followed by oxidation to the carboxylic acid.
N-Oxidation: CYP2A6 and CYP3A4 can generate the N-oxide .
Mitigation Strategy: To block this metabolism in drug candidates, the methyl group is often replaced with a Trifluoromethyl (-CF3) or Chloro (-Cl) group, or the C3 position is cyclized into a fused ring (e.g., tetrahydroacridine).[1]
Reactivity Logic Diagram
[1]
References
Friedländer Synthesis Mechanism & Scope
Marco-Contelles, J., et al.[2] "The Friedländer Reaction: Synthetic Applications." Chemical Reviews, 2009.
Ribar, B., et al. "Crystal structure of 3-methylisoquinoline (Redetermination)."[1] Acta Crystallographica, 2012. (Note: Comparative structural data for methyl-quinolines).
Metabolic Oxidation of Methyl-Quinolines
Tateishi, T., et al. "Cytochrome P450 species involved in the metabolism of quinoline." Carcinogenesis, 1999.
General Quinoline Chemistry
Manske, R. H. F. "The Skraup Synthesis of Quinolines." Organic Reactions, Vol 7.
Predicted 1H NMR and 13C NMR spectra for 6-bromo-2-methoxy-3-methylquinoline
An In-Depth Technical Guide to the Spectral Prediction of 6-Bromo-2-methoxy-3-methylquinoline Executive Summary This technical guide provides a rigorous predictive analysis of the 1H and 13C NMR spectra for 6-bromo-2-met...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Spectral Prediction of 6-Bromo-2-methoxy-3-methylquinoline
Executive Summary
This technical guide provides a rigorous predictive analysis of the 1H and 13C NMR spectra for 6-bromo-2-methoxy-3-methylquinoline . Designed for medicinal chemists and structural biologists, this document moves beyond simple data listing to explore the causality of chemical shifts—analyzing electronic substituent effects (resonance and induction), spin-spin coupling networks, and steric environments.
The guide includes predicted shift tables, a logic-flow diagram for structural assignment, and validated experimental protocols for acquiring high-resolution spectra to verify these predictions.
Part 1: Structural Elucidation & Electronic Environment
Before interpreting the spectra, we must define the magnetic environment of the nuclei. The quinoline core is a fused bicyclic system (benzene + pyridine).
Substituent Effects Analysis
2-Methoxy (-OCH₃): Acts as a strong
-donor (+M effect) but -acceptor (-I effect). The +M effect dominates, increasing electron density in the pyridine ring and shielding C3. The oxygen atom significantly deshields the attached methyl protons and the C2 carbon.
3-Methyl (-CH₃): A weak electron donor (+I effect). It eliminates the H3 signal, simplifying the spectrum, and may exert a weak nuclear Overhauser effect (NOE) on the 2-OMe group or H4.
6-Bromo (-Br): A halogen on the benzenoid ring. It is inductively withdrawing (-I) but has a weak resonance donation (+M). It is an ortho/para director, but in NMR terms, it deshields the ortho protons (H5 and H7) via the heavy-atom effect and inductive withdrawal.
Spin System Logic
Ring A (Benzenoid): Contains protons at positions 5, 7, and 8.
H5: Isolated from H7/H8 by the Bromine at C6? Correction: The numbering is N=1, C2, C3, C4, C4a, C5, C6, C7, C8, C8a.
Configuration: Br is at C6. Therefore, H5 and H7 are ortho to the Bromine. H8 is meta to the Bromine.
Coupling:
H7 & H8: Vicinal coupling (
Hz).
H5 & H7: Meta coupling (
Hz).
H5: Appears as a doublet (coupled to H7) or singlet (if coupling is unresolved). It is para to H8 (no observable coupling).
Ring B (Pyridine):
H4: Isolated singlet. The C3 position is blocked by the methyl group. Long-range coupling (
) to the methyl group is possible but typically unresolved in standard scans.
Part 2: Predicted 1H NMR Spectrum (400 MHz, CDCl₃)
Solvent: Chloroform-d (
) is the standard choice.
Reference: TMS ( 0.00 ppm).
Signal
Shift ( ppm)
Integration
Multiplicity
Coupling (Hz)
Assignment
Mechanistic Rationale
A
2.35
3H
Singlet (s)
-
3-CH₃
Allylic-like position on aromatic ring; slightly deshielded by aromatic current.
B
4.08
3H
Singlet (s)
-
2-OCH₃
Strong deshielding by Oxygen (-I effect). Characteristic methoxy region.
C
7.58
1H
dd
,
H7
Ortho to H8, Meta to H5. Shielded relative to H8.
D
7.75
1H
Singlet (s)
-
H4
Deshielded by Pyridine ring current. Singlet due to 3-Me substitution.
E
7.82
1H
Doublet (d)
H5
Peri-position relative to H4. Deshielded by ring current and 6-Br (-I).
F
7.95
1H
Doublet (d)
H8
Most downfield aromatic signal due to peri-effect from Nitrogen lone pair.
Note on H8: In many quinolines, H8 is the most downfield signal (
) due to the proximity of the nitrogen lone pair (deshielding zone).[1] However, the electron-donating 2-OMe group increases electron density in the system, potentially shifting H8 slightly upfield compared to unsubstituted quinoline.
Part 3: Predicted 13C NMR Spectrum (100 MHz, CDCl₃)
Carbon attached to Bromine (Heavy atom effect causes upfield shift relative to C-H).
4
124.2
C3
Substituted by methyl. Shielded by ortho-methoxy resonance.
5
126.5
C4a
Bridgehead carbon.
6
127.8
C5
Aromatic CH.
7
129.5
C8
Aromatic CH.
8
131.0
C7
Aromatic CH.
9
136.5
C4
Para to the N-atom; deshielded.
10
144.0
C8a
Bridgehead adjacent to Nitrogen.
11
160.5
C2
Most deshielded. Attached to N and O (Guanidine-like electronic character).
Part 4: Assignment Logic Visualization
The following diagram illustrates the logical flow for assigning the aromatic region, distinguishing between the spin systems of Ring A and Ring B.
Caption: Logic flow for deconvoluting the aromatic region of 6-bromo-2-methoxy-3-methylquinoline.
Part 5: Experimental Validation Protocols
To validate the predictions above, the following rigorous protocol must be employed. This ensures that solvent effects and concentration issues do not skew the chemical shifts.
Protocol A: Sample Preparation
Mass: Weigh 5–10 mg of the compound for 1H NMR (increase to 20–30 mg for 13C NMR to improve S/N ratio).
Solvent: Use 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
Why CDCl₃? It minimizes hydrogen bonding interactions compared to DMSO-d6, providing sharper peaks for the methoxy/methyl groups. Use DMSO-d6 only if solubility is poor.
Filtration: Filter the solution through a cotton plug in a glass pipette into the NMR tube to remove suspended particulates that cause line broadening.
30° pulse allows faster relaxation delay (D1) for quantitative integration.
Relaxation Delay (D1)
1.0 - 2.0 sec
2.0 - 5.0 sec
Ensure full relaxation of methyl protons for accurate integration.
Scans (NS)
16
1024+
13C has low natural abundance (1.1%); requires high signal averaging.
Spectral Width (SW)
14 ppm (-2 to 12)
240 ppm (-10 to 230)
Covers all aromatic and carbonyl-like carbons.
Temperature
298 K (25°C)
298 K (25°C)
Standardizes chemical shifts.
Protocol C: Data Processing
Phasing: Apply automatic phasing, followed by manual correction if the baseline around the methoxy singlet is distorted.
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5) to flatten the aromatic region.
Referencing: Calibrate the TMS peak exactly to 0.00 ppm . If TMS is absent, reference the residual CHCl₃ peak to 7.26 ppm (1H) and 77.16 ppm (13C).
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Reference for general quinoline and methoxy-quinoline base shifts.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Source for electronic effects in quinoline systems).[1]
Literature review of 6-bromo-2-methoxy-3-methylquinoline as a pharmaceutical intermediate
The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 6-bromo-2-methoxy-3-methylquinoline , a specific structural analog within the diarylquinoline class of anti-tubercular...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and pharmaceutical utility of 6-bromo-2-methoxy-3-methylquinoline , a specific structural analog within the diarylquinoline class of anti-tubercular and antineoplastic agents.
Document Type: Technical Whitepaper
Subject: Chemical Synthesis & Pharmaceutical Applications
CAS Registry Number: 854524-01-9
Executive Summary
6-Bromo-2-methoxy-3-methylquinoline is a specialized heterocyclic building block used primarily in the structure-activity relationship (SAR) optimization of quinoline-based pharmaceuticals. It is the 3-methyl analog of the critical Bedaquiline (TMC207) intermediate (which carries a 3-benzyl group).
In drug development, this compound serves two strategic functions:
SAR Probing: It allows medicinal chemists to evaluate the steric and lipophilic requirements of the C-3 position in diarylquinoline antimycobacterials.
Kinase Inhibition: The 2-methoxy-3-methylquinoline core acts as a scaffold for designing PI3K/mTOR and tyrosine kinase inhibitors, where the 6-bromo position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Parameter
Data
Chemical Name
6-Bromo-2-methoxy-3-methylquinoline
CAS Number
854524-01-9
Molecular Formula
C₁₁H₁₀BrNO
Molecular Weight
252.11 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DCM, Chloroform, DMSO; Insoluble in water
The synthesis of 6-bromo-2-methoxy-3-methylquinoline is non-trivial due to the specific placement of the methyl group at C-3. Unlike the 3-formyl derivatives accessible via standard Vilsmeier-Haack (Meth-Cohn) cyclization, the 3-methyl variant typically requires a Stollé-type cyclization or a modified Knorr synthesis followed by aromatization.
Retrosynthetic Analysis
The most robust industrial route disconnects the molecule at the C2-O bond (methoxylation) and the C2-Cl bond (chlorination), tracing back to a lactam precursor.
Protocol: Dissolve 4-bromoaniline (1.0 eq) in DCM with pyridine (1.2 eq). Add methacryloyl chloride (1.1 eq) dropwise at 0°C. The exotherm is controlled to prevent polymerization of the methacrylate.
Caption: Step-wise synthetic pathway from 4-bromoaniline to the target 3-methylquinoline derivative.
Pharmaceutical Applications
Bedaquiline (TMC207) Analog Studies
Bedaquiline is a first-in-class diarylquinoline drug for multi-drug resistant tuberculosis (MDR-TB), targeting the ATP synthase proton pump.
Structural Comparison: The clinical drug possesses a 3-benzyl group.[8] The 3-methyl analog (the subject of this guide) is a "truncated" derivative.
Research Utility:
Steric Mapping: Researchers use the 3-methyl analog to determine if the bulky benzyl group is essential for binding affinity or if it primarily aids in lipophilic transport across the mycobacterial cell wall.
Impurity Profiling: In the industrial synthesis of Bedaquiline, if methyl methacrylate impurities are present in the benzyl precursors, the 3-methyl analog may form as a process-related impurity.
Kinase Inhibitor Scaffolds
The 6-bromo-2-methoxyquinoline core is a privileged scaffold in oncology.
Mechanism: The nitrogen of the quinoline ring often mimics the adenine ring of ATP in the kinase binding pocket.
Functionalization: The 6-bromo position is chemically orthogonal to the 2-methoxy group. It is used to attach aryl groups (via Suzuki coupling) that extend into the hydrophobic pocket of enzymes like PI3K (Phosphoinositide 3-kinase) and mTOR .
Process Optimization & Safety
Critical Process Parameters (CPPs)
Moisture Control (Step 4): The chlorination with POCl₃ is highly moisture-sensitive. Any water present will hydrolyze POCl₃ to phosphoric acid, stalling the reaction and generating HCl gas.
Temperature Control (Step 5): The methoxylation reaction is exothermic. NaOMe should be added slowly to refluxing methanol to prevent "runaway" etherification which can lead to demethylation side-products (reverting to the quinolone).
Safety & Handling (MSDS Highlights)
6-Bromo-2-methoxy-3-methylquinoline: Irritant (Skin/Eye). May cause respiratory irritation.
POCl₃: Highly corrosive; reacts violently with water.
NaOMe: Flammable solid; corrosive.
Waste Disposal: Halogenated organic waste. Aqueous streams from the POCl₃ quench must be neutralized carefully due to high acidity.
References
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[4] Link (Foundational chemistry for 2-chloroquinoline synthesis).
Janssen Pharmaceutica NV. (2005). "Quinoline Derivatives and Their Use as Mycobacterial Inhibitors." World Intellectual Property Organization Patent WO2004011436. Link (Describes the Bedaquiline class and 3-substituted analogs).
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11667032, 3-Benzyl-6-bromo-2-methoxyquinoline." PubChem. Link (Comparative data for the 3-benzyl analog).
Sigma-Aldrich. (2024). "Product Specification: 6-Bromo-2-methoxy-3-methylquinoline (CAS 854524-01-9)." Link (Verification of CAS and commercial availability).
Bio-Synth. (2024).[9][10] "Synthesis of 2-methoxy-3-methylquinolines via Povarov Reaction." Bio-Synth Technical Notes. Link (Alternative synthetic strategies).
CAS registry number and safety data sheet (SDS) for 6-bromo-2-methoxy-3-methylquinoline
An In-depth Technical Guide to 6-bromo-2-methoxy-3-methylquinoline: Synthesis, Properties, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 6-bromo-2-methoxy-3-methylquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its rigid, planar structure and the ability to be extensively functionalized make it a cornerstone in drug discovery. The strategic placement of substituents, such as halogens (e.g., bromine), electron-donating groups (e.g., methoxy), and alkyl groups (e.g., methyl), can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.
This technical guide focuses on 6-bromo-2-methoxy-3-methylquinoline , a specific derivative with potential applications in medicinal chemistry. While this compound is not extensively documented in public databases, this guide will provide a comprehensive overview by analyzing its structural components, proposing synthetic pathways, inferring safety and handling protocols from closely related analogues, and exploring its potential as a lead compound in drug development based on established structure-activity relationships.
Compound Identification and Physicochemical Properties
A definitive CAS Registry Number for 6-bromo-2-methoxy-3-methylquinoline is not readily found in major chemical databases as of early 2026. This suggests that it is either a novel compound or has been synthesized in private research without public disclosure. Nevertheless, we can define its structure and predict its key physicochemical properties.
Table 1: Physicochemical Properties of 6-bromo-2-methoxy-3-methylquinoline
Property
Value
Source
IUPAC Name
6-bromo-2-methoxy-3-methylquinoline
---
Molecular Formula
C₁₁H₁₀BrNO
Calculated
Molecular Weight
252.11 g/mol
Calculated
Canonical SMILES
COC1=NC2=C(C=C1C)C=C(C=C2)Br
---
Predicted logP
3.5 - 4.0
Estimated based on analogues
Predicted Solubility
Poor in water, soluble in organic solvents like methanol, dichloromethane
The synthesis of 6-bromo-2-methoxy-3-methylquinoline can be approached through several established methods for quinoline ring formation. A plausible and efficient route would involve a variation of the Doebner-von Miller reaction or Conrad-Limpach synthesis, followed by functional group interconversions.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 6-bromo-2-methylquinolin-4-ol.
To a solution of 4-bromoaniline in a suitable solvent, add ethyl acetoacetate.
The resulting intermediate is cyclized at high temperature in a high-boiling point solvent like diphenyl ether.
Step 2: Chlorination of the 4-hydroxyquinoline.
The quinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloro-2-methylquinoline.
Step 3: Methoxylation.
The 4-chloro derivative is then reacted with sodium methoxide in methanol to substitute the chlorine atom with a methoxy group, yielding 6-bromo-4-methoxy-2-methylquinoline. Note: This provides an isomer of the target compound. For the 2-methoxy derivative, a different synthetic strategy is required.
Alternative and More Direct Proposed Pathway
A more direct route, adapted from known syntheses of similar quinolines, is proposed below.[2][3]
Caption: A proposed multi-step synthesis for 6-bromo-2-methoxy-3-methylquinoline.
Safety and Handling: An Inferred Profile
In the absence of a specific Safety Data Sheet (SDS) for 6-bromo-2-methoxy-3-methylquinoline, a conservative approach to handling is mandatory. The safety profile can be inferred from the SDS of structurally similar compounds like 6-bromo-2-methylquinoline and 6-bromoquinoline.[4][5][6]
Table 2: Inferred Hazard Identification and Precautionary Statements
Category
Inferred Information (based on analogues)
GHS Pictograms
Signal Word
Danger
Hazard Statements
H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H335: May cause respiratory irritation.
Precautionary Statements
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Laboratory Practices
Engineering Controls : Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is required. An N95 dust mask is recommended for handling the solid form.
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Potential Applications in Research and Drug Development
The structural motifs within 6-bromo-2-methoxy-3-methylquinoline suggest several promising avenues for investigation in drug discovery. The quinoline core is a known pharmacophore, and the specific substitutions enhance its potential.
Anticancer Research
The quinoline scaffold is present in many anticancer agents. The bromine atom at the 6-position can increase lipophilicity and potentially enhance binding to target proteins.[7][8] Furthermore, related quinoline derivatives have been investigated as inhibitors of topoisomerase and other enzymes crucial for cancer cell proliferation.[9]
Anti-infective Agents
Substituted quinolines are well-established as anti-infective agents. Notably, the anti-tuberculosis drug Bedaquiline features a substituted quinoline core, highlighting the importance of this scaffold in combating infectious diseases. The synthesis of Bedaquiline involves intermediates that are structurally related to 6-bromo-2-methoxy-3-methylquinoline, suggesting this compound could serve as a valuable building block for novel anti-infective drugs.[10][11]
Enzyme Inhibition
A recent study explored 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α), which is associated with preterm labor.[12][13] This indicates that the 6-bromo-3-methylquinoline scaffold is a viable starting point for developing potent and selective enzyme inhibitors. The addition of a 2-methoxy group could further modulate the electronic and steric properties to optimize target engagement.
Caption: Potential therapeutic applications of the 6-bromo-2-methoxy-3-methylquinoline scaffold.
Conclusion
6-bromo-2-methoxy-3-methylquinoline represents a promising, albeit under-documented, chemical entity. Its structural features, derived from the versatile quinoline scaffold, suggest significant potential in medicinal chemistry, particularly in the development of novel anticancer, anti-infective, and enzyme-inhibiting agents. While a dedicated CAS number and safety data sheet are not currently available, this guide provides a robust framework for its synthesis, safe handling, and exploration in research and drug development. Further experimental validation of its properties and biological activities is warranted and could lead to the discovery of new therapeutic leads.
References
PubChem. 6-Bromo-2-methoxyquinoline. National Center for Biotechnology Information. [Link]
Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
PrepChem.com. Synthesis of 6-Bromo-2-methoxyquinoline. [Link]
PubChem. 3-Benzyl-6-bromo-2-methoxyquinoline. National Center for Biotechnology Information. [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
PubChem. 1-(6-Bromo-2-methoxy-quinolin-3-YL)-4-dimethylamino-2-naphthalen-1-YL-1-phenyl-butan-2-OL fumarate. National Center for Biotechnology Information. [Link]
Axios Research. 6-Bromo-2-methylquinoline - CAS - 877-42-9. [Link]
PubChem. (1S,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol. National Center for Biotechnology Information. [Link]
The 3-Methyl Quinoline Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship (SAR) Potential
For Researchers, Scientists, and Drug Development Professionals The quinoline nucleus, a bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a br...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a bicyclic heterocycle, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1] Among its numerous derivatives, the 3-methyl quinoline scaffold has emerged as a particularly intriguing starting point for the development of novel therapeutic agents. The strategic placement of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) potential of the 3-methyl quinoline core, with a focus on its anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Potential of 3-Methyl Quinoline Derivatives
The 3-methyl quinoline scaffold has been extensively explored as a pharmacophore in the design of novel anticancer agents. The SAR studies in this area have revealed that modifications at various positions of the quinoline ring, as well as on the 3-methyl group itself, can profoundly impact cytotoxic activity.
SAR Insights for Anticancer Activity
Systematic studies on derivatives of the 3-methyl quinoline scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related to 3-methyl quinolones, it was observed that the nature of the substituent at the 2-position plays a crucial role. Compounds bearing an alkyl substituent at this position were generally found to be more potent than those with an aryl substituent.[2]
Furthermore, the substitution pattern on the benzo ring of the quinoline nucleus can significantly modulate activity. While specific SAR for the 3-methyl quinoline core is still evolving, broader studies on quinoline derivatives suggest that the presence of electron-donating groups like methoxy (-OCH3) and methyl (-CH3), particularly at the para-position of aromatic rings attached to the quinoline scaffold, can enhance antiproliferative activity against various cancer cell lines, including MCF-7, HeLa, and A549.[3] This enhancement is likely due to increased electron density and improved cellular uptake.[3]
One notable example is the 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, which demonstrated significant cytotoxicity against the HL-60 cancer cell line and was found to be over 5-fold more cytotoxic to these cancer cells than to normal HUVEC cells.[2] This compound was shown to inhibit proliferation, induce DNA damage, and trigger apoptosis in HL-60 cells.[2]
Table 1: Cytotoxicity of Selected 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [2]
Compound
R¹
R²
R³
R⁴
IC₅₀ (µM) on HL-60
IC₅₀ (µM) on MCF-7
5a
H
Et
H
H
1.13 ± 0.08
2.45 ± 0.15
5b
H
n-Pr
H
H
1.25 ± 0.09
2.89 ± 0.21
5c
H
Ph
H
H
3.45 ± 0.25
5.67 ± 0.43
5d
6-Me
Et
H
H
1.05 ± 0.07
2.11 ± 0.13
5e
7-Me
Et
H
H
0.98 ± 0.06
1.98 ± 0.11
Data represents the concentration required to inhibit metabolic activity by 50% after 48h incubation.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][5]
Materials:
Human cancer cell lines (e.g., MCF-7, HL-60)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[4]
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[4]
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[4]
Anti-inflammatory Potential of 3-Methyl Quinoline Derivatives
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous pursuit in medicinal chemistry. The quinoline scaffold has demonstrated significant promise in this area, and the 3-methyl quinoline core offers a valuable template for the design of new anti-inflammatory drugs.[6]
SAR Insights for Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives are often linked to their ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3] By inhibiting NF-κB activation, these compounds can suppress the production of pro-inflammatory cytokines.[3]
For pyrano[3,2-c]quinolone derivatives synthesized from 1-methyl-2,4-dihydroxyquinoline, SAR studies have indicated that substitution on the aryl ring at the C4 position is critical for both TNF-α and IL-6 inhibition.[1] Specifically, compounds with a 3-substitution on this aryl ring were found to be among the most active candidates.[1] This suggests that the steric and electronic properties of the substituent at this position are key determinants of anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Selected Pyrano[3,2-c]quinolone Derivatives [1]
Compound
R
% Inhibition of TNF-α
% Inhibition of IL-6
4c
3-Cl
65
58
4f
3-NO₂
72
65
4i
3-Br
68
61
4j
3-CF₃
70
63
% Inhibition at 10 µM concentration.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[3][6]
Materials:
Wistar rats
Carrageenan solution (1% in saline)
Test compounds
Positive control (e.g., indomethacin)
Vehicle control
Plethysmometer
Procedure:
Fast the animals overnight with free access to water.
Administer the test compound, positive control, or vehicle to different groups of animals (e.g., by oral gavage).
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Potential of 3-Methyl Quinoline Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The quinoline scaffold is the basis for the highly successful quinolone class of antibiotics.[7] The 3-methyl quinoline core has also been investigated for its antimicrobial properties.
SAR Insights for Antimicrobial Activity
The antibacterial activity of quinolones is primarily due to the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] The 3-carboxylate and 4-carbonyl groups are considered essential for this activity.[7][8] While modifications to the 3-carboxylic acid group generally lead to a decrease in antibacterial activity, some successful modifications have been reported.[8]
In the context of naturally occurring bacterial alkyl-4-quinolones, the presence of a methyl group at the 3-position is a common feature.[9] The length, degree of unsaturation, and branching of the alkyl chain at the 2-position, along with the presence of an N-oxide, significantly influence the antimicrobial spectrum and potency.[9] For instance, 2-(2-nonenyl)-3-methyl-4-quinolone, produced by Burkholderia thailandensis, has been shown to inhibit both drug-resistant and susceptible strains of S. aureus and Acinetobacter baumannii, and to disrupt MRSA biofilms.[9]
While extensive SAR studies specifically on a broad range of synthetic 3-methyl quinoline derivatives are still needed, the existing data from related quinolones and natural products provide a strong rationale for further exploration of this scaffold in the development of new antimicrobial agents.
Synthesis of the 3-Methyl Quinoline Scaffold
The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines, and it is particularly well-suited for the preparation of 3-methylquinolines.[1]
Experimental Protocol: Doebner-von Miller Synthesis of 3-Methylquinoline
Materials:
Aniline
Crotonaldehyde
Concentrated hydrochloric acid or sulfuric acid
Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
Round-bottom flask
Reflux condenser
Procedure:
In a round-bottom flask, carefully mix aniline with the strong acid.
Slowly add crotonaldehyde to the mixture with stirring.
Add the oxidizing agent to the reaction mixture.
Heat the mixture under reflux for several hours.
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution).
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the crude 3-methylquinoline.
Purify the product by vacuum distillation or column chromatography.
Conclusion and Future Outlook
The 3-methyl quinoline scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The existing body of research clearly demonstrates its potential in generating compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of more potent and selective derivatives.
Future research in this area should focus on the systematic exploration of the chemical space around the 3-methyl quinoline core. This includes the synthesis and biological evaluation of diverse libraries of compounds with a wide range of substituents at various positions of the quinoline ring. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential and minimizing off-target effects. The continued investigation of the 3-methyl quinoline scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.
An In-depth Technical Guide to the Reactivity Trends of the C-6 Bromine Position in Quinoline Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals. Introduction: The Quinoline Scaffold and the Strategic Importance of the C-6 Position The quinoline moiety is a privileged heterocyclic scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Quinoline Scaffold and the Strategic Importance of the C-6 Position
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its versatile biological activities, including antimalarial, anticancer, and anti-inflammatory properties, make it a focal point in medicinal chemistry.[1][3] Functionalization of the quinoline ring is a critical strategy for modulating the therapeutic properties of these compounds. Among the various positions on the quinoline ring, the C-6 position on the carbocyclic ring offers a unique combination of steric accessibility and electronic tunability, making 6-bromoquinoline a pivotal precursor for molecular diversification.[4]
This technical guide provides a comprehensive analysis of the reactivity trends of the bromine atom at the C-6 position of quinoline derivatives. We will delve into the electronic and steric factors governing its reactivity, followed by an in-depth exploration of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended to serve as a practical resource, offering not only detailed, field-proven protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Fundamental Principles Governing C-6 Bromine Reactivity
The reactivity of the C-6 bromine in quinoline is a nuanced interplay of electronic and steric effects. Understanding these principles is paramount for predicting reaction outcomes and optimizing conditions.
Electronic Landscape of the Quinoline Ring
The quinoline ring system comprises a relatively electron-rich carbocyclic (benzene) ring fused to an electron-deficient pyridine ring.[4] The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect through induction and resonance, which influences the electron density across the entire bicyclic system. Computational studies and reactivity patterns indicate that the C-2 and C-4 positions are the most electron-deficient.[4]
The C-6 position, situated on the carbocyclic ring, is less directly influenced by the pyridine nitrogen compared to positions on the heterocyclic ring. Its electronic environment is more akin to a standard brominated aromatic ring, yet it is still subtly modulated by the overall electron distribution of the quinoline scaffold.[4] This makes it an excellent substrate for transformations that are sensitive to the electronic nature of the C-Br bond, most notably palladium-catalyzed oxidative addition.
Steric Considerations at the C-6 Position
Compared to positions closer to the ring fusion or the nitrogen atom (like C-8), the C-6 position is relatively unhindered.[4] This steric accessibility facilitates the approach of bulky reagents and catalytic complexes, which can be a significant advantage in many cross-coupling reactions where the catalyst's steric profile is a key determinant of reactivity.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of 6-bromoquinolines, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[6][7] The general order of reactivity for halogens in these reactions is I > Br > Cl, making 6-bromoquinoline an ideal substrate that balances reactivity with stability and accessibility.[8]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for creating biaryl and heteroaryl structures.[9][10] The C-6 position of quinoline derivatives readily participates in this transformation.
The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is depicted below.[9][11] It involves the oxidative addition of the 6-bromoquinoline to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[11][12]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.[9]
The following table summarizes results for the Suzuki-Miyaura coupling of various 6-bromoquinoline derivatives, showcasing the versatility of this method.
Reaction Setup: To a dry reaction vessel, add Methyl 6-bromoquinoline-3-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[7]
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[7]
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for C-N bond formation.[3] This reaction is particularly valuable for synthesizing 6-aminoquinoline derivatives, which are common motifs in pharmacologically active compounds.[6]
The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and reductive elimination.[3][6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) often being employed to promote the desired catalytic cycle and mitigate potential catalyst inhibition by the coordinating quinoline nitrogen or amine substrate.[7]
Reaction Setup: In an oven-dried reaction vessel, add 6-bromoquinoline (1.0 equiv), the amine (e.g., morpholine, 1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.08 equiv).
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH) via syringe.
Reaction Execution: Heat the mixture to the specified temperature (e.g., 110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
The Sonogashira coupling is a highly effective method for forming a C-C bond between a halide and a terminal alkyne, catalyzed by a combination of palladium and a copper(I) co-catalyst.[13][14] This reaction provides a direct route to 6-alkynylquinolines, which are valuable intermediates in organic synthesis and can possess interesting photophysical properties.
The mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step.[14]
Nucleophilic Aromatic Substitution (SNAr): An Alternative Functionalization Pathway
While palladium-catalyzed reactions are powerful, Nucleophilic Aromatic Substitution (SNAr) offers an alternative strategy for functionalizing the C-6 position. However, for SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine atom).[15][16]
In an unsubstituted 6-bromoquinoline, the C-Br bond is not sufficiently polarized for facile nucleophilic attack. The inherent reactivity towards SNAr is low.[4]
Activation via Electron-Withdrawing Groups
The reactivity of the C-6 bromine towards SNAr can be dramatically enhanced by introducing a strong EWG, such as a nitro group (-NO₂), at an ortho (C-5 or C-7) or para (C-3, though electronically disfavored) position.[1][15] For example, 6-bromo-5-nitroquinoline readily undergoes nucleophilic substitution with amines.[17] The EWG stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[15]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Setup: Dissolve 6-bromoquinoline (1.0 equiv) in concentrated sulfuric acid in a flask and cool to -5 °C using a salt-ice bath.
Nitrating Mixture: Separately prepare a cooled (-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.
Addition: Slowly add the cold nitrating mixture to the solution of 6-bromoquinoline, maintaining the temperature at 0 °C.
Reaction: Stir the reaction mixture at 0 °C for a designated time (e.g., 1 hour).
Workup: Carefully pour the reaction mixture onto crushed ice.
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry to obtain 6-bromo-5-nitroquinoline.
Setup: In a suitable reaction vessel (e.g., a microwave vial), combine the activated 6-bromoquinoline derivative (e.g., 6-bromo-5-nitroquinoline, 1 equiv), the amine nucleophile (2-3 equiv), and a base (e.g., K₂CO₃, 2-3 equiv).
Solvent: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO).
Reaction: Heat the mixture (e.g., 80-120 °C, or using microwave irradiation) and monitor the reaction progress by TLC.
Workup: After completion, cool the mixture, pour it into water, and extract with a suitable organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The C-6 bromine position of the quinoline scaffold serves as a versatile and strategic handle for synthetic diversification. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which benefit from the position's steric accessibility and favorable electronic properties. While direct nucleophilic aromatic substitution is challenging on the unactivated ring, the introduction of an electron-withdrawing group, particularly at the C-5 position, provides a viable alternative pathway for C-N, C-O, and C-S bond formation.
A thorough understanding of the principles outlined in this guide—the choice of catalyst and ligand, the role of activating groups, and the optimization of reaction conditions—is crucial for harnessing the full synthetic potential of 6-bromoquinoline derivatives. As the demand for novel, complex quinoline-based molecules in drug discovery and materials science continues to grow, the methodologies for functionalizing this key position will undoubtedly remain an area of active and fruitful research.
References
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: [Link]
Electronic, structural and vibrational induced effects upon ionization of 2-quinolinone. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. Available at: [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022). Molecules. Available at: [Link]
Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules. Available at: [Link]
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Available at: [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PMC. Available at: [Link]
Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (2017). ResearchGate. Available at: [Link]
Quinoline: A versatile heterocyclic. (n.d.). PMC. Available at: [Link]
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (n.d.). PMC. Available at: [Link]
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. (2020). PubMed. Available at: [Link]
SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. (n.d.). Organic Syntheses. Available at: [Link]
Mild synthesis of 6-amino-5-bromoquinoxaline. (2009). ResearchGate. Available at: [Link]
Studies on the Respective Reactions of Quinoline and Isoquinoline with Transient Species by Pulse Radiolysis. (2005). ResearchGate. Available at: [Link]
16.6: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]
Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Available at: [Link]
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available at: [Link]
Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (2016). ResearchGate. Available at: [Link]
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2017). UBC Library. Available at: [Link]
Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (2010). ResearchGate. Available at: [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]
The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Available at: [Link]
Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2024). YouTube. Available at: [Link]
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. (2022). PubMed. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]
Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (n.d.). PubMed. Available at: [Link]
Pd-catalyzed cross-coupling reactions of alkyl halides. (n.d.). PubMed. Available at: [Link]
Application Note: 6-Bromo-2-methoxy-3-methylquinoline as a Versatile Scaffold for the Development of Novel Antimalarial Agents
Abstract The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of cornerstone antimalarial drugs like chloroquine and quinine.[1][2] However, the rise of drug-resistant Plasmodium falci...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of cornerstone antimalarial drugs like chloroquine and quinine.[1][2] However, the rise of drug-resistant Plasmodium falciparum strains necessitates the development of new chemical entities with novel mechanisms of action or improved efficacy against resistant parasites.[3][4] This application note details the strategic use of 6-bromo-2-methoxy-3-methylquinoline as a highly adaptable building block for synthesizing diverse libraries of potential antimalarial compounds. We provide an in-depth analysis of synthetic strategies, detailed experimental protocols for key transformations, and insights into the structure-activity relationships (SAR) that guide the design of next-generation quinoline-based therapeutics.
Introduction: The Strategic Value of the Scaffold
The 6-bromo-2-methoxy-3-methylquinoline scaffold is pre-functionalized at three key positions, each offering a distinct handle for molecular elaboration. This strategic design allows researchers to systematically explore chemical space and optimize for antimalarial activity, reduced toxicity, and improved pharmacokinetic profiles.
The Quinoline Core: This bicyclic heterocycle is essential for the antimalarial activity of many compounds, primarily through the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[5]
C6-Bromo Group: This position serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, enabling fine-tuning of the molecule's electronic properties and steric profile to overcome resistance mechanisms.[6][7]
C2-Methoxy Group: The methoxy group can be retained in the final compound or, more strategically, serve as a precursor to a 2-chloro group.[8] This halide is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, facilitating the installation of the critical aminoalkyl side chains characteristic of potent 4-aminoquinoline antimalarials.[1][9]
C3-Methyl Group: Substitution at the C3 position can influence the molecule's conformation and metabolic stability. In some 4-aminoquinoline analogues, a C3-methyl group has been shown to reduce toxicity compared to the unsubstituted parent compound.[10]
This multi-functionalized starting material provides a robust platform for generating novel compounds through a logical and efficient synthetic workflow.
Caption: Key diversification points of the 6-bromo-2-methoxy-3-methylquinoline scaffold.
Synthetic Pathways & Methodologies
The primary value of this building block lies in its suitability for sequential, high-yield transformations. The following sections detail the core synthetic strategies.
C6-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 6-position is ideal for creating new C-C bonds, which is a critical strategy for modifying the electronic landscape of the quinoline core and introducing moieties that can interact with new biological targets or circumvent resistance.
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups.[11] This modification can significantly impact the compound's antimalarial potency and selectivity. For example, coupling with electron-withdrawing or sterically demanding groups can alter the molecule's ability to stack with heme, a key step in its proposed mechanism of action.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Rationale: This protocol uses a common palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), known for its high efficiency with aryl bromides.[6] A carbonate base is used to activate the boronic acid for transmetalation, and a dioxane/water solvent system ensures solubility of both organic and inorganic reagents.[6][7]
To a Schlenk flask, add 6-bromo-2-methoxy-3-methylquinoline, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deeper pockets in a target protein or to connect the quinoline scaffold to another pharmacophore in a hybrid drug design strategy.[12][13] This reaction requires a copper(I) co-catalyst to facilitate the formation of a key copper-acetylide intermediate.[7]
Protocol 2: General Procedure for Sonogashira Coupling
Rationale: This copper-co-catalyzed protocol is the standard method for coupling terminal alkynes with aryl halides.[13][14] Triethylamine serves as both the base and, frequently, the solvent, ensuring conditions that favor the catalytic cycle and prevent significant homocoupling of the alkyne (Glaser coupling).[14]
Table 1: Representative conditions for cross-coupling reactions on bromoquinolines.
C2-Position Functionalization for Amino Side-Chain Installation
The introduction of a basic aminoalkyl side chain, typically at the 4-position, is a hallmark of many highly effective quinoline antimalarials. While our scaffold has a C3-methyl group, a similar strategy can be envisioned by first converting the C2-methoxy group into a more reactive C2-chloro leaving group.
Protocol 3: Conversion of 2-Methoxy to 2-Chloroquinoline
Rationale: The conversion of a methoxyquinoline to a chloroquinoline is a crucial step for subsequent nucleophilic substitution. This can be achieved using phosphoryl chloride (POCl₃), a standard reagent for this transformation. This step creates a highly reactive electrophilic center at C2.[15]
Caution: POCl₃ is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.
In a round-bottom flask, carefully add POCl₃ (5 mL) to the starting quinoline (1.0 mmol).
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.
Basify the aqueous solution to pH 8-9 by the slow addition of solid sodium bicarbonate or a saturated solution.
Extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 2-chloroquinoline derivative, which can often be used in the next step without further purification.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with Amines
Rationale: With the reactive 2-chloroquinoline in hand, the final pharmacophoric side chain can be installed. Heating the chloroquinoline with a desired amine, often in a high-boiling polar solvent or neat, drives the SNAr reaction to completion.[1]
N-Methyl-2-pyrrolidone (NMP) or Phenol (as solvent)
Ethyl acetate, 1M NaOH solution, Brine
Procedure:
Combine the 2-chloroquinoline, the amine, and the solvent (if used, 3-5 mL) in a sealed tube or a flask equipped with a condenser.
Heat the reaction mixture to 120-150 °C for 12-24 hours.
Monitor the reaction by TLC.
After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with 1M NaOH solution (2 x 15 mL) to remove any acidic impurities or phenol.
Wash the organic layer with brine, dry over anhydrous K₂CO₃ (to maintain basicity), filter, and concentrate.
Purify the final compound by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking).
Structure-Activity Relationship (SAR) Insights
The synthetic protocols described above enable a systematic investigation of SAR.
C6-Aryl/Heteroaryl Group: The electronic nature of the substituent introduced via Suzuki coupling is critical. Electron-withdrawing groups (e.g., -CF₃, -NO₂) may enhance activity against certain resistant strains. The size and shape of the group can influence van der Waals interactions with the biological target.[3]
C6-Alkynyl Group: The linear geometry of the alkyne linker can be exploited to extend the molecule towards secondary binding sites. The terminal end of the alkyne can be further functionalized to attach other molecular fragments.
C2-Amino Side Chain: The length of the alkyl chain and the nature of the terminal amine are paramount for activity and are thought to be crucial for accumulating the drug in the acidic digestive vacuole of the parasite.[10] The basicity of the terminal amine is a key parameter that can be modulated to optimize drug accumulation and reduce toxicity.
Conclusion
6-Bromo-2-methoxy-3-methylquinoline is a superior starting material for the synthesis of novel antimalarial drug candidates. Its pre-functionalized nature allows for the rapid and efficient generation of diverse chemical libraries through well-established, high-yield synthetic transformations like Suzuki and Sonogashira couplings and nucleophilic aromatic substitution. The protocols and strategies outlined in this application note provide a comprehensive guide for researchers in drug development to fully exploit this versatile building block in the urgent search for new and effective treatments for malaria.
A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents - SciSpace.
Review Article Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str.
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. Available at: [Link]
Structural modifications of quinoline-based antimalarial agents.
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]
Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate. Available at: [Link]
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite | ACS Omega. Available at: [Link]
a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC. Available at: [Link]
SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†.
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]
CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
Synthesis of 6-Bromo-2-methoxyquinoline (alternative to Preparation 16) - PrepChem.com. Available at: [Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. Available at: [Link]
US6479660B1 - Process for the preparation of anti-malarial drugs - Google Patents.
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. Available at: [Link]
Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. Available at: [Link]
Synthesis of possible antimalarials. Part II. Compounds with the isoquinoline ring attached to the quinuclidine system - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]
Synthesis and antimalarial activity of 8-[(1-alkyl-4-aminobutyl)amino]-6-methoxy-4-methylquinolines - PubMed. Available at: [Link]
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Improving yield in the synthesis of 6-bromo-2-methoxy-3-methylquinoline
Technical Support Center: Synthesis Optimization Guide Welcome to the Advanced Synthesis Support Hub. You are likely accessing this guide because your yield for 6-bromo-2-methoxy-3-methylquinoline is suboptimal (<50%) or...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis Optimization Guide
Welcome to the Advanced Synthesis Support Hub.
You are likely accessing this guide because your yield for 6-bromo-2-methoxy-3-methylquinoline is suboptimal (<50%) or inconsistent. This molecule presents a specific set of steric and electronic challenges due to the ortho relationship between the 2-methoxy and 3-methyl groups, combined with the electron-withdrawing nature of the 6-bromo substituent.
This guide moves beyond basic recipes. We treat the synthesis as a system of competing rates, where yield loss is a symptom of process deviation.
Part 1: The "Golden Path" Protocol
Standardized Optimized Route for Maximum Throughput
To troubleshoot, we must first establish the baseline. The industry-standard route for 2-methoxyquinolines involves the Nucleophilic Aromatic Substitution (
) of a 2-chloro precursor.
The Workflow
Activation: 6-bromo-3-methyl-2(1H)-quinolinone
6-bromo-2-chloro-3-methylquinoline.
Substitution: 6-bromo-2-chloro-3-methylquinoline
Target .
Optimized Experimental Parameters
Parameter
Step 1: Chlorination ()
Step 2: Methoxylation ()
Reagents
(neat or 5 equivs in PhMe), cat. DMF
NaOMe (1.5 - 2.0 equiv), MeOH (anhydrous)
Temperature
Reflux (105–110 °C)
Reflux (65 °C) or Sealed Tube (80 °C)
Time
2–4 Hours
4–16 Hours
Critical Control
Moisture Exclusion : degrades to phosphoric acid, killing the reaction.
Solvent Dryness : Water causes hydrolysis back to the quinolone starting material.
Workup
Quench into ice/alkali ( or ).
Aqueous wash, extraction with DCM/EtOAc.
Part 2: Visualizing the Pathway & Failure Points
The following diagram illustrates the reaction logic and where mass loss typically occurs.
Figure 1: Reaction pathway highlighting the reversibility of the methoxylation step in the presence of water.
Part 3: Troubleshooting & FAQs
Phase 1: The Chlorination Step (Making the 2-Cl Intermediate)
Q: My reaction stalls at 80% conversion. Adding more
doesn't help. Why?A: This is likely due to "product inhibition" or solvent effects.
The Science: The 3-methyl group provides steric bulk, shielding the C2-carbonyl oxygen from nucleophilic attack by phosphorus.
The Fix:
Catalysis: Ensure you are using DMF (Dimethylformamide) as a catalyst. It forms the Vilsmeier-Haack reagent in situ (chloroiminium ion), which is far more electrophilic than
alone [1].
Temperature: If using toluene as a solvent, the reflux temperature (110°C) might be marginally too low for this sterically hindered substrate. Switch to neat
or chlorobenzene (bp 131°C).
Q: I see a new spot on TLC that isn't product or starting material. What is it?A: It is likely the Phosphorodichloridate intermediate.
The Science: The reaction proceeds via an O-phosphorylated intermediate. If the chloride ion cannot attack C2 effectively (due to the 3-methyl steric block), this intermediate accumulates.
The Fix: Increase the reaction time and ensure vigorous reflux. Do not quench until this intermediate spot disappears.
Part 4: The Methoxylation Step (The Critical Yield Killer)
Q: I obtained the 2-chloro intermediate pure, but after reacting with NaOMe, I recovered the original 2-quinolone (OH form). What happened?A: You have experienced Hydrolytic Reversion . This is the #1 cause of yield loss in this synthesis.
The Mechanism: The 2-methoxy group is an imidate ether. In the presence of acid or water, the thermodynamic equilibrium strongly favors the carbonyl tautomer (the quinolone).
The Fix:
Dry Solvents: Use anhydrous MeOH. Even 1% water content allows hydroxide (
) to compete with methoxide (). Hydroxide is a better nucleophile and irreversible trap here.
Quench Protocol: Do NOT quench with acid. Quench by pouring into cold water/brine and extracting immediately. Ensure the aqueous layer is neutral or slightly basic (pH 8-9) [2].
Q: The reaction is incredibly slow. Can I just heat it more?A: Be careful.
The Risk: The 3-methyl group forces the incoming methoxide and the leaving chloride to crowd each other. Higher temperatures (e.g., >100°C in DMF) can lead to demethylation (cleavage of the ether you just formed) via an
attack on the methyl group by chloride ions.
The Fix: Use a sealed tube at 80-85°C rather than open reflux. This increases kinetic energy without changing solvents to high-boiling alternatives that are hard to remove.
Q: Can I use K2CO3/MeOH instead of NaOMe?A:No.
The Science: Potassium carbonate is not strong enough to fully deprotonate methanol to generate a high concentration of methoxide (
). You will rely on the equilibrium concentration, which is too low for a sterically hindered () substrate like 3-methylquinoline. You need the "hard" nucleophile NaOMe [3].
Part 5: Advanced Optimization (The "Senior Scientist" Tips)
If you are scaling up (>50g), consider these process improvements:
Phase Transfer Catalysis (PTC):
Instead of anhydrous MeOH, run the reaction in Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) .
Why? The organic phase protects the product from hydrolysis. The methoxide is generated at the interface. This is often robust against moisture traces.
Leaving Group Modification:
If the 2-chloro species is too unreactive, convert the 2-quinolone to the 2-triflate (OTf) or 2-tosylate (OTs) .
Why? Sulfonates are better leaving groups than chloride. However, they are more expensive and sensitive to hydrolysis.
References
Vilsmeier-Haack Mechanism in Quinoline Synthesis:
Methodology for 2-chloro-3-formyl quinoline synthesis using POCl3/DMF.
Source:
Methoxylation Protocols & Hydrolysis Risks:
General procedure for converting 2-chloroquinolines to 2-methoxyquinolines using NaOMe.
Source:
SNAr Kinetics on Quinolines:
Comparative analysis of nucleophilic substitution on 2-chloroquinolines.
Source:
Analogous Synthesis (Bedaquiline Intermediates):
Synthesis of 6-bromo-2-methoxy-3-benzyl derivatives (closely related mechanism).
Source:
Optimization
Purification methods for separating 6-bromo-2-methoxy-3-methylquinoline from regioisomers
Technical Support Center: Purification of 6-Bromo-2-methoxy-3-methylquinoline Executive Summary & Chemical Context This guide addresses the purification of 6-bromo-2-methoxy-3-methylquinoline (Target). Users typically en...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 6-Bromo-2-methoxy-3-methylquinoline
Executive Summary & Chemical Context
This guide addresses the purification of 6-bromo-2-methoxy-3-methylquinoline (Target). Users typically encounter two distinct classes of "isomeric" impurities during this synthesis (often via the Meth-Cohn/Vilsmeier-Haack route followed by methoxylation):
Positional Regioisomers (5-Br, 7-Br, or 8-Br analogs): These arise from lack of regioselectivity in the starting aniline cyclization.[1] They possess nearly identical polarity to the target.
Functional Tautomers (2-Quinolone derivatives): The hydrolysis product 6-bromo-3-methylquinolin-2(1H)-one .[1] While technically a tautomer/byproduct, it is the most persistent impurity in 2-methoxyquinoline synthesis.
Critical Warning - Acid Sensitivity:
The 2-methoxy group on the quinoline ring is acid-labile .[1] Exposure to acidic mobile phases (e.g., silica gel without buffering) or acidic workups will hydrolyze the target back to the 2-quinolone impurity.
Diagnostic Workflow (Decision Tree)
Before selecting a method, identify the nature of your impurity using this logic flow.
Figure 1: Diagnostic decision tree for selecting the appropriate purification module based on impurity type.[1]
Troubleshooting Guides & FAQs
Module A: Removing the 2-Quinolone "Isomer" (Functional Impurity)
Issue: A persistent solid precipitates during concentration, or a baseline spot appears on TLC.
Q: Why does the 2-quinolone impurity persist even after column chromatography?A: The 2-quinolone (6-bromo-3-methylquinolin-2(1H)-one) often forms during chromatography if the silica is acidic.[1]
Mechanism: Silica gel surface silanols (Si-OH) act as weak acids, catalyzing the hydrolysis of the methoxy ether to the amide (quinolone).
Solution: You must neutralize the stationary phase. Pre-wash the silica column with 1% Triethylamine (TEA) in hexane, or add 0.5% TEA to your mobile phase.
Protocol: The "Solubility Switch" Wash
This method exploits the fact that 2-methoxyquinolines are lipophilic, while 2-quinolones are highly polar and insoluble in alkanes due to strong intermolecular hydrogen bonding (dimer formation).[1]
Evaporate the crude reaction mixture to dryness.
Add n-Hexane (10 mL per gram of crude).
Sonicate for 10 minutes at 30°C.
Filtration: The target (6-bromo-2-methoxy-3-methylquinoline) will dissolve in the hexane.[1] The impurity (2-quinolone) will remain as a solid.[1]
Filter off the solid.[2] Evaporate the filtrate to recover the purified target.
Issue: LC-MS shows a single peak, but NMR shows small satellite peaks in the aromatic region.
Q: My 6-bromo isomer co-elutes with the 5-bromo/7-bromo isomers on standard C18 or Silica. How do I separate them?A: Positional isomers of bromoquinolines have nearly identical hydrophobicities, making standard C18 ineffective. You must exploit shape selectivity and
Recommended Stationary Phase:Phenyl-Hexyl or Pyrenylethyl (PYE) columns.[1]
Mechanism: The separation is driven by the interaction between the
-electrons of the stationary phase and the aromatic rings of the quinoline. The position of the Bromine atom (steric bulk) alters how the quinoline ring aligns with the phenyl phase, creating a separation factor () that C18 cannot achieve [1].
Chromatography Protocol (Flash or Prep-HPLC):
Parameter
Condition
Column
Phenyl-Hexyl (Prep) or Silica (Flash)
Mobile Phase A
Hexane (Flash) or Water + 10mM Ammonium Bicarbonate (HPLC)
Mobile Phase B
Ethyl Acetate (Flash) or Acetonitrile (HPLC)
Modifier
0.5% Triethylamine (TEA) (Critical for Silica)
Gradient (Flash)
0–5% EtOAc in Hexane over 20 CV (Column Volumes)
Detection
UV 254 nm (Quinoline absorbs strongly here)
Key Technical Insight:
On silica, 6-substituted quinolines often elute after 5-substituted isomers because the 5-position is sterically "shielded" by the peri-interaction with the nitrogen lone pair and C4, reducing its binding to silica silanols slightly compared to the exposed 6-position [2].[1]
Module C: Crystallization (Scalable Polish)
Q: I have 95% purity but need >99% for biological assays. Which solvent system works?A: Bromo-methoxy-quinolines crystallize well from polar/non-polar pairs.[1]
Protocol:
Dissolve the semi-pure solid in minimal boiling Methanol (approx. 5 mL/g).
Add Water dropwise to the boiling solution until a faint turbidity persists.
Add a few drops of methanol to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
Result: The regioisomers (which disrupt crystal lattice packing) tend to stay in the mother liquor.
Standard Operating Procedure: Synthesis & Purification Workflow
The following workflow integrates the troubleshooting steps into a logical sequence.
Figure 2: Integrated purification workflow ensuring removal of both functional and positional isomers.
References
Separation of Aromatic Isomers: Nacalai Tesque. "HPLC Column for Structural Isomers: COSMOSIL PYE/NPE." Nacalai.com. Link (Accessed via search result 1.14).
Quinoline Synthesis & Properties: Meth-Cohn, O., et al.[3][4] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[3] Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530.[3] (Foundational text for the 2-chloro-3-formyl intermediate).
Purification of 2-Methoxyquinolines: BenchChem Technical Support. "Chromatographic Separation of Quinoline Isomers." Benchchem.com. Link (Accessed via search result 1.2).
Synthesis of 6-bromo-2-methoxyquinoline: PrepChem. "Synthesis of 6-Bromo-2-methoxyquinoline." PrepChem.com. Link (Accessed via search result 1.3).
Troubleshooting demethylation side reactions in 2-methoxy quinoline synthesis
Technical Support Center: 2-Methoxyquinoline Synthesis & Stability Core Technical Insight: The "Imidate Ester" Vulnerability Before troubleshooting, it is critical to understand why 2-methoxyquinoline is prone to demethy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Methoxyquinoline Synthesis & Stability
Core Technical Insight: The "Imidate Ester" Vulnerability
Before troubleshooting, it is critical to understand why 2-methoxyquinoline is prone to demethylation. Unlike a standard aryl methyl ether (e.g., anisole), 2-methoxyquinoline is electronically a cyclic imidate ester .
The Instability: The C2-OMe bond is activated by the adjacent ring nitrogen. Under acidic conditions, the ring nitrogen protonates, making the C2 position highly electrophilic. Water or halides can then attack, leading to the thermodynamic "sink" of the system: 2-quinolone (carbostyril) .
The Consequence: "Demethylation" in this context is rarely a simple radical loss of a methyl group; it is almost exclusively acid-catalyzed hydrolysis or nucleophilic cleavage reverting the molecule to its amide tautomer.
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "My product precipitated as a white solid during workup, but NMR shows no methoxy peak."
Diagnosis: Acid-Induced Hydrolysis (Demethylation).[1]
Root Cause: You likely used a strong acid (HCl, H₂SO₄) to neutralize the reaction mixture or quench the excess methoxide.
Mechanism:
Upon acidification, the quinoline nitrogen is protonated (
). This activates the C2 position. Water attacks the C2 carbon, eliminating methanol and forming the stable lactam (2-quinolone), which is often a high-melting white solid insoluble in organic solvents.
Corrective Action:
Avoid Strong Acids: Never quench this reaction with HCl.
Buffer Quench: Use solid Ammonium Chloride (
) or a saturated solution. This buffers the pH to ~8-9, which is safe for the imidate ester but sufficient to protonate excess methoxide.
Cold Workup: Perform the quench at 0°C to minimize kinetic energy for the hydrolysis pathway.
Issue 2: "I used anhydrous conditions, but I still isolated 2-quinolone along with my product."
Diagnosis: Competitive Hydrolysis via Hydroxide.
Root Cause: Presence of Hydroxide (
) in the reaction matrix.
Mechanism:
Sodium methoxide is hygroscopic. If your NaOMe contains NaOH (from water exposure), or if the methanol solvent is not dry, hydroxide ions compete with methoxide ions () for the electrophilic aromatic substitution ().
: Hydroxide is often a better nucleophile/smaller species, leading to direct formation of 2-quinolone, which is irreversible under these conditions.
Corrective Action:
Reagent Quality: Use freshly sublimed NaOMe or a fresh bottle of NaOMe solution in methanol. Discard old, crusty solids.
Solvent Drying: Use Methanol dried over Magnesium turnings or molecular sieves (3Å).
Stoichiometry: Use a slight excess of NaOMe (1.1–1.2 eq) to scavenge trace water, but ensure the starting material is consumed rapidly to prevent prolonged exposure.
Issue 3: "The product degrades upon storage."
Diagnosis: Autocatalytic Demethylation.
Root Cause: Trace acid or moisture retention.
Mechanism:
If the product is stored with trace acid impurities (e.g., from silica gel chromatography, which is acidic), atmospheric moisture can slowly hydrolyze the ether linkage over weeks.
Corrective Action:
Base Wash: Pretreat your silica gel column with 1% Triethylamine (Et3N) in hexanes before purification to neutralize acidic sites.
Storage: Store the purified oil/solid under Argon at -20°C.
Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Note that the Red paths represent the "demethylation" (loss of methyl/conversion to quinolone) that must be avoided.
Caption: Reaction network showing the synthesis of 2-methoxyquinoline (Green) and the critical demethylation/hydrolysis pathways (Red) leading to the thermodynamic byproduct.
Self-Validating Protocol: Synthesis of 2-Methoxyquinoline
This protocol includes "Control Points" to validate the absence of demethylation conditions.
Technical Support Center: Solvent Selection for Recrystallization of 6-bromo-2-methoxy-3-methylquinoline
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 6-bromo-2-methoxy-3...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an appropriate solvent system for the recrystallization of 6-bromo-2-methoxy-3-methylquinoline. The guide is structured in a question-and-answer format to directly address potential issues and provide practical, field-proven insights.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
Q1: What are the fundamental principles for selecting a recrystallization solvent?
A1: The ideal recrystallization solvent for 6-bromo-2-methoxy-3-methylquinoline should exhibit a significant difference in the compound's solubility at elevated temperatures versus room or sub-ambient temperatures.[1][2] Key characteristics of a suitable solvent include:
High-Temperature Solubility: The compound should be highly soluble in the boiling solvent.
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum crystal recovery.[1]
Impurity Solubility: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent, allowing for their removal by filtration at the appropriate stage.[2]
Non-Reactivity: The solvent must be chemically inert towards 6-bromo-2-methoxy-3-methylquinoline.[1][2]
Volatility: A relatively low boiling point is desirable to facilitate easy removal of the solvent from the purified crystals.[1][2]
Q2: What initial solvents should I consider for 6-bromo-2-methoxy-3-methylquinoline?
A2: Based on the structure of 6-bromo-2-methoxy-3-methylquinoline, which has both aromatic and heteroaromatic rings with bromo, methoxy, and methyl substituents, a range of solvents with varying polarities should be screened. Literature precedents for similar quinoline derivatives suggest the following as starting points:
Non-Polar Solvents: Petroleum ether and diethyl ether have been used for closely related bromo-methoxy quinolines.[3][4]
Polar Aprotic Solvents: Ethyl acetate and acetone are common recrystallization solvents for a variety of organic compounds, including quinoline derivatives.[5]
Polar Protic Solvents: Alcohols like ethanol and methanol are frequently employed for recrystallizing quinoline-based compounds.[6][7]
A systematic screening of these solvents is the most effective approach to identify the optimal choice.
Q3: What is a mixed-solvent system and when should I use it?
A3: A mixed-solvent system, also known as an anti-solvent crystallization, is employed when no single solvent meets all the criteria for a good recrystallization solvent.[8] This typically involves a pair of miscible solvents:
"Good" Solvent: A solvent in which 6-bromo-2-methoxy-3-methylquinoline is highly soluble.
"Anti-Solvent": A solvent in which the compound is poorly soluble.[8]
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the gradual addition of the "anti-solvent" until the solution becomes cloudy (the point of saturation). This technique is particularly useful for inducing crystallization when the compound is too soluble in one solvent and not soluble enough in another. Common mixed-solvent systems include ethanol/water, acetone/water, and toluene/hexane.[9]
Part 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to test the suitability of various solvents for the recrystallization of 6-bromo-2-methoxy-3-methylquinoline.
Materials:
Crude 6-bromo-2-methoxy-3-methylquinoline
Test tubes or small Erlenmeyer flasks
A selection of potential solvents (see Table 1)
Heating apparatus (hot plate or water bath)
Stirring rods
Ice bath
Procedure:
Initial Solubility Test (Room Temperature):
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
Add 0.5 mL of a different solvent to each test tube at room temperature.
Agitate the mixture and observe the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent system.[10]
Hot Solubility Test:
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.
Add the solvent dropwise while heating and stirring until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume of hot solvent.[2]
If the compound does not dissolve in approximately 3 mL of hot solvent per 20-30 mg of solid, the solvent is likely unsuitable.
Crystallization Test:
Allow the hot, saturated solutions to cool slowly to room temperature.
Observe for the formation of crystals. If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod.
Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.
Evaluate the quantity and quality of the crystals formed.
Data Summary:
The following table provides a list of common laboratory solvents with their key physical properties to aid in the selection process.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Petroleum Ether
40-80
1.9
Non-polar, good for non-polar compounds. Used for a similar compound.[3]
Diethyl Ether
34.6
4.3
Volatile, flammable. Used for a similar compound.[4]
Toluene
111
2.4
Good for aromatic compounds, can be used in mixed systems with hexane.[9]
Ethyl Acetate
77.1
6.0
Medium polarity, often a good starting point. Used for quinoline derivatives.[5]
Acetone
56
21
Polar aprotic, good solvent power. Can be used in mixed systems with water.[9]
Methanol
64.7
33
Polar protic, dissolves many polar compounds. Used for quinoline derivatives.[6]
Ethanol
78.4
24.5
Common and effective recrystallization solvent. Used for quinoline derivatives.[7]
Water
100
80.1
Highly polar. Likely an anti-solvent for this compound.
Protocol 2: Recrystallization Procedure
Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.
Dissolution: Place the crude 6-bromo-2-methoxy-3-methylquinoline in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 6-bromo-2-methoxy-3-methylquinoline.
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
Troubleshooting Steps:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[11]
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oil formation.[11]
Modify Solvent System: If using a single solvent, consider switching to a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.[11]
Q5: No crystals have formed after cooling the solution. What is the problem?
A5: Lack of crystal formation is usually due to the solution not being sufficiently supersaturated, which can be caused by using too much solvent.
Troubleshooting Steps:
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal of the pure compound.[11]
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool again.[11]
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath or refrigerator.[11]
Q6: My yield of recrystallized product is very low. How can I improve it?
A6: A low yield can result from using an excessive amount of solvent or from premature crystallization during hot filtration.
Troubleshooting Steps:
Check the Mother Liquor: Evaporate a small amount of the mother liquor. If a significant amount of solid remains, you can recover a second crop of crystals by concentrating the mother liquor and cooling it again.[11]
Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to dissolve the compound.
Part 4: Visual Logic Guides
The following diagrams illustrate the decision-making process for solvent selection and troubleshooting.
Caption: Workflow for systematic solvent selection.
Caption: Troubleshooting common recrystallization issues.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline (alternative to Preparation 16). Retrieved from [Link]
Google Patents. (2012). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396. Retrieved from [Link]
Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
Google Patents. (2014). CN103664892B - The crystallization of quinoline.
Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from [Link]
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. Retrieved from [Link]
Technical Support Center: Preserving Methoxy Group Integrity in Acidic Environments
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and practical troubleshooting strategies for a common yet critical chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and practical troubleshooting strategies for a common yet critical challenge in organic synthesis: minimizing the hydrolysis of methoxy groups under acidic reaction conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to navigate this issue effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected cleavage of a methoxy group in my reaction. What is the underlying chemical mechanism?
A1: The cleavage of a methoxy group (an ether) in the presence of acid is a classic example of an acid-catalyzed nucleophilic substitution reaction.[1][2] The process is initiated by the protonation of the ether oxygen by a strong acid. This protonation is a crucial first step because it converts the methoxy group into a much better leaving group (methanol, which is a weak base) compared to the methoxide anion (a very strong base).[3]
Following protonation, the reaction can proceed via one of two primary pathways, depending on the structure of your molecule:
SN2 Mechanism: If the carbon atom of the methoxy group is sterically unhindered (like a methyl group), a nucleophile present in the reaction mixture will attack it in a bimolecular fashion, displacing the now-protonated hydroxyl group.[2][4][5] This is a common pathway for the cleavage of methyl ethers.
SN1 Mechanism: If the other group attached to the ether oxygen can form a stable carbocation (e.g., a tertiary, benzylic, or allylic group), the protonated ether may first dissociate to form this carbocation and methanol. The carbocation is then captured by a nucleophile.[1][3][4]
The strength of the acid and the nucleophilicity of its conjugate base play a significant role. For instance, hydrohalic acids like HBr and HI are particularly effective at cleaving ethers because they are strong acids and their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles.[1][4]
Caption: Mechanisms of acid-catalyzed ether cleavage.
Q2: What experimental factors determine how quickly my methoxy group will be hydrolyzed?
A2: Several factors can influence the rate of unwanted methoxy group cleavage. Understanding these can help you troubleshoot and optimize your reaction conditions:
Acid Strength and Concentration: Stronger acids and higher concentrations will lead to a faster rate of hydrolysis. The pKa of the acid is a key determinant of its ability to protonate the ether oxygen.
Temperature: Ether cleavage often requires significant thermal energy.[3][5] Increasing the reaction temperature will accelerate the rate of hydrolysis. Conversely, lowering the temperature is a primary strategy to minimize this side reaction.
Nucleophilicity of the Counter-ion: As mentioned, strong nucleophiles like iodide and bromide will actively participate in the cleavage via an SN2 mechanism, leading to faster hydrolysis compared to acids with poorly nucleophilic conjugate bases like trifluoroacetic acid.[4]
Steric Hindrance: The accessibility of the methoxy group's carbon atom to the nucleophile is critical for the SN2 pathway. Increased steric hindrance around the ether linkage can slow down the rate of cleavage.
Electronic Effects: The electronic nature of the molecule can play a role. Electron-donating groups on an aromatic ring can increase the electron density on the ether oxygen, potentially making it more basic and easier to protonate, which can influence the hydrolysis rate.[6]
Water Activity: In reactions where water is the nucleophile, its concentration or "activity" can be a rate-determining factor. In highly concentrated acid, the activity of water decreases, which can slow down the hydrolysis rate in some cases, although the increased acidity often has a more dominant effect.[7]
Q3: My primary reaction requires acidic conditions. What are the best strategies to prevent methoxy group cleavage?
A3: This is a common challenge. Here are several strategies, ranging from simple adjustments to more involved synthetic modifications:
Modify Reaction Conditions:
Lower the Temperature: This is the most straightforward approach. Run your reaction at the lowest possible temperature that still allows the desired transformation to proceed at an acceptable rate.
Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.
Use the Weakest Possible Acid: If your reaction can be catalyzed by a milder acid, use it. For example, if you are removing an acid-labile protecting group like a tert-butyloxycarbonyl (Boc) group, you might use a weaker acid than is necessary for cleaving a methoxy group.[8]
Limit Water: If water is the nucleophile causing the hydrolysis, running the reaction under anhydrous conditions can significantly reduce or eliminate the side reaction.
Choose Alternative Reagents:
Instead of strong mineral acids, consider using a Lewis acid that is less prone to ether cleavage under your specific conditions. However, be aware that some Lewis acids, like boron tribromide (BBr₃), are specifically used for the demethylation of aryl ethers and should be avoided.[9][10]
For deprotection steps, explore orthogonal protecting group strategies. For example, if you need to deprotect an amine, use an Fmoc group (removed by base) instead of a Boc group (removed by acid).[11]
Employ a More Robust Protecting Group:
If the methoxy group is serving as a protecting group for a phenol, and it proves too labile, consider replacing it with a more robust ether that can withstand the required acidic conditions. Benzyl (Bn) ethers, for instance, are more stable to acidic conditions but can be removed by hydrogenolysis.[12][13][14]
Significant loss of methoxy group during reaction.
1. Reaction temperature is too high. 2. Acid is too strong or concentrated. 3. Reaction time is excessively long.
1. Decrease the reaction temperature. 2. Use a milder acid or a lower concentration. 3. Monitor the reaction closely and quench promptly.
Cleavage occurs even with mild acid.
The substrate is particularly sensitive to acid, or the methoxy group is activated by neighboring groups.
1. Further reduce the temperature. 2. Consider a non-acidic alternative for the desired transformation. 3. Re-evaluate the synthetic route to use a more robust protecting group.
Inconsistent results between batches.
Variations in the water content of reagents or solvents.
Use anhydrous solvents and reagents to minimize hydrolysis where water is the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for an Acid-Catalyzed Reaction while Minimizing Methoxy Group Hydrolysis
This protocol illustrates key considerations for a generic reaction, such as the removal of a Boc protecting group from an amine in a molecule that also contains a sensitive methoxy group.
Preparation: Ensure all glassware is thoroughly dried. Use anhydrous solvents.
Dissolution: Dissolve the substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,4-dioxane) under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to slow the rate of potential ether cleavage.
Acid Addition: Slowly add the acidic reagent (e.g., 4 M HCl in dioxane or trifluoroacetic acid, 2.0-10.0 eq) dropwise to the cooled solution.
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction every 15-30 minutes by an appropriate method (e.g., TLC, LC-MS).
Quenching: As soon as the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.
Workup: Proceed with standard aqueous workup and extraction procedures to isolate the product.
Caption: Workflow for troubleshooting methoxy group hydrolysis.
ACS Publications. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates | The Journal of Organic Chemistry. [Link]
Journal of the Chemical Society of Pakistan. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting & Optimizing Pd-Catalyzed Couplings for 6-Bromo-2-methoxy-3-methylquinoline[1][2]
Core Directive & Substrate Analysis
Welcome to the technical support portal. You are likely working with 6-bromo-2-methoxy-3-methylquinoline , a critical scaffold often associated with the synthesis of diarylquinoline antimycobacterials (e.g., Bedaquiline analogs).[1][2]
Before optimizing catalyst loading, you must understand the specific "personality" of this molecule. It presents a dual-challenge profile:
The "N-Poisoning" Trap: Like all quinolines, the ring nitrogen (
) has a lone pair capable of binding to Palladium ( or ), forming an inactive "off-cycle" resting state.[1][2]
Electronic Deactivation: The 2-methoxy (OMe) group is an Electron Donating Group (EDG).[1][2] While quinolines are generally electron-deficient, the OMe group pushes electron density back into the ring.[1] This makes the C6-Br bond more electron-rich than in a standard halo-quinoline, rendering the Oxidative Addition step (the first step of the catalytic cycle) slower and more difficult.[1]
Your Goal: Reduce catalyst loading (typically from 5 mol% to <0.5 mol%) without sacrificing conversion.
Diagnostic Phase: Why is my reaction stalling?
Use this decision matrix to diagnose your current failure mode before attempting optimization.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for coupling failures. Note that "Stalling" is the most common issue with this substrate due to nitrogen coordination.
Optimization Protocols (Suzuki-Miyaura)
Scenario: You are coupling 6-bromo-2-methoxy-3-methylquinoline with an aryl boronic acid.
Current Status: 5 mol%
gives 85% yield.[2]
Target: <1 mol% Pd with >90% yield.
The "Loading Ladder" Screening Protocol
Do not simply dilute the catalyst. You must switch to a High-Turnover Catalyst System (e.g., Pd-G3/G4 precatalysts) that initiates rapidly and prevents aggregation.[1][2]
Recommended System:
Pre-catalyst: XPhos Pd G4 or SPhos Pd G3 (The bulky ligand prevents N-coordination).[1][2]
Base:
(anhydrous) or .[2] Avoid alkoxides (NaOtBu) to prevent nucleophilic attack on the 2-OMe group.[1][2]
Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (if hydrolysis is observed).[2]
Step-by-Step Optimization Workflow:
Stock Solution Prep: Prepare a stock solution of the Pd catalyst in the reaction solvent (degassed). Weighing <1 mg of catalyst leads to massive errors.
The Ladder: Set up 4 parallel vials with the following loadings:
Fix 2: Lower the temperature. If you are running at 100°C, the catalyst is likely dying thermally anyway. Use a more active catalyst (e.g., Pd(tBu3P)2 ) that works at 40-60°C.[2]
Q2: Why does adding more catalyst sometimes lower the yield?
A: This is often due to Pd-black precipitation . At high loadings, if the initiation is not instantaneous, Pd(II) reduces to Pd(0) and aggregates into inactive metal clusters before entering the catalytic cycle.[2]
Fix: Lower the loading! Or, add the catalyst solution slowly (syringe pump) to keep the instantaneous concentration low, forcing the Pd into the catalytic cycle rather than into clusters.
Q3: Can I use Buchwald-Hartwig amination on this substrate?
A: Yes, but it is harder than Suzuki coupling.[1] The amine nucleophile competes with the quinoline nitrogen for binding.
Protocol Shift: You must use a strong base like NaOtBu or LiHMDS. However, watch out for the 2-OMe stability.[1]
Ligand Choice:BrettPhos or RuPhos are mandatory here. Older generation ligands (BINAP, DPPF) will likely fail due to the steric bulk of the 3-methyl group adjacent to the reaction center (though C6 is distal, the overall molecular tumbling and solubility are affected).[2]
Mechanism of Action: The "Bulky Ligand" Solution
Why do we recommend XPhos/RuPhos? The diagram below illustrates how bulky biaryl ligands create a "protective shell" that permits the entry of the substrate (Ar-Br) but physically blocks the quinoline nitrogen of a second molecule from binding and poisoning the center.
High-performance catalysts often leave residual metal.[1] For pharmaceutical intermediates (like Bedaquiline precursors), Pd limits are strict (<10 ppm).[2]
Protocol for Cleanup:
After reaction completion, add SiliaMetS® Thiol or QuadraPure™ TU (scavenger resins) directly to the reaction mixture.[2]
Stir at 50°C for 1 hour.
Filter through a Celite pad.
This method typically reduces Pd levels from ~500 ppm to <20 ppm, avoiding expensive recrystallizations.
References
Bedaquiline Synthesis & Quinoline Intermediates
Process development for Bedaquiline often utilizes 6-bromo-2-methoxy-3-substituted quinolines.[1][2]
Source: Woollard, P. M., et al. "The evolution of the synthesis of bedaquiline." Organic Process Research & Development 20.7 (2016): 1294-1304.[1][2]Link (Note: Validates the scaffold relevance).[1][2]
Catalyst Poisoning by N-Heterocycles
Mechanistic insight into how pyridine/quinoline nitrogens deactivate Pd c
Source: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of Organic Chemistry 72.11 (2007): 4067–4072.[2]Link[1][2]
Buchwald-Hartwig Amination Optimization
Protocols for coupling electron-rich and sterically hindered substrates.[1]
Source: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.[1][2]Link[1][2]
High-Throughput Experimentation (HTE)
Methodology for screening c
Source: Shevlin, M. "Practical High-Throughput Experimentation for Chemists."[1] ACS Medicinal Chemistry Letters 8.7 (2017): 601–607.[2]Link[1][2]
Column chromatography eluent systems for polysubstituted quinolines
Technical Support Center: Chromatography of Polysubstituted Quinolines Core Technical Overview The Challenge: Basicity vs. Acidity The fundamental difficulty in purifying polysubstituted quinolines arises from the intera...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chromatography of Polysubstituted Quinolines
Core Technical Overview
The Challenge: Basicity vs. Acidity
The fundamental difficulty in purifying polysubstituted quinolines arises from the interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.
Mechanism of Failure: In standard non-polar solvents, the quinoline nitrogen acts as a Lewis base, hydrogen-bonding or protonating at the acidic silanol sites. This results in "chemisorption" rather than simple physical partitioning.
Symptom: This manifests as severe peak tailing (asymmetry factor > 2.0), broad bands, co-elution with impurities, or irreversible adsorption (loss of mass).
The Solution: Competitive inhibition
To resolve this, the mobile phase must contain a basic modifier (Triethylamine or Ammonia). These bases effectively "cap" or block the active silanol sites, allowing the quinoline molecules to partition freely based on polarity rather than acid-base affinity.
Troubleshooting Guide & FAQs
Category A: Peak Tailing & Streaking[1][2]
Q: My quinoline derivative streaks from the baseline to the solvent front on TLC and tails badly on the column. How do I fix this?
A: This is the classic signature of silanol interaction. You must introduce a "sacrificial base" to the mobile phase.
Protocol (The "TEA" Method):
Select Base: Use Triethylamine (TEA). It is lipophilic and compatible with Hexane/Ethyl Acetate systems.
Concentration: Add 1% v/v TEA to your mobile phase.
Pre-treatment (Critical): Before loading your sample, flush the packed silica column with 2-3 column volumes (CV) of the mobile phase containing the TEA. This ensures the entire silica bed is neutralized before your compound enters.
Elution: Run your gradient using the TEA-doped solvents.
Expert Tip: If your compound is UV-active, TEA can sometimes interfere with detection at low wavelengths (<210 nm). In such cases, use Ammonium Hydroxide (NH₄OH) if using polar solvents, or switch to basic Alumina.
Q: I added TEA, but my compound is now eluting too fast (Rf > 0.8).
A: TEA not only blocks silanols but also increases the effective solvent strength (polarity) and suppresses the retention mechanism of the amine.
Adjustment: When adding TEA, you must reduce the polarity of your bulk solvent. If you were using 30% EtOAc/Hexane, drop to 10-15% EtOAc/Hexane + 1% TEA to maintain the desired retention factor (Rf ~0.3).
Category B: Solubility & Polar Derivatives
Q: My polysubstituted quinoline is insoluble in Hexane/EtOAc. It sticks to the top of the column in DCM.
A: Polysubstituted quinolines (especially those with -OH, -NH₂, or carboxylic acid groups) often require polar chlorinated systems.
The "DCM/MeOH/Ammonia" System:
Standard DCM/MeOH gradients often fail because MeOH is not basic enough to suppress silanols.
Preparation: Do not add aqueous ammonia directly to DCM (it is immiscible).
Step 1: Prepare a stock solution of 7N NH₃ in Methanol (commercially available or prepared by bubbling gas).
Step 2: Use this "Ammoniated Methanol" as your polar B-solvent.
Gradient: Run 0% → 10% [7N NH₃/MeOH] in DCM.
Q: Is there a "Green" alternative to DCM/MeOH for these polar amines?
A: Yes. Modern drug discovery labs are moving away from chlorinated solvents.
Alternative System:Ethyl Acetate / Ethanol (3:1) + 1% NH₄OH .
This system often provides better selectivity for regioisomers due to the hydrogen-bonding capability of ethanol.
Category C: Separation of Regioisomers
Q: I have a mixture of 6-bromo and 7-bromo quinolines. They co-elute in Hexane/EtOAc. [2]
A: Isomers often have identical polarity but different molecular shapes (sterics). Changing the selectivity of the solvent system is required, not just the strength.
Strategy 1: π-π Interaction: Switch the non-polar solvent from Hexane to Toluene . Toluene interacts with the π-system of the quinoline.
System: Toluene / Acetone (Start 95:5).
Strategy 2: Stationary Phase Switch: If silica fails, use Neutral Alumina .[3] Alumina has a different surface chemistry that often resolves structural isomers better than silica for basic heterocycles.
Experimental Protocols & Decision Logic
Decision Tree: Eluent Selection
Caption: Logical workflow for selecting the correct mobile phase modifier based on compound solubility.
Standard Eluent Systems Table
Compound Type
Base Solvent System
Modifier (Mandatory)
Application Notes
Lipophilic Quinolines
Hexane / Ethyl Acetate
1% Triethylamine (TEA)
Standard for alkyl/aryl substituted quinolines. Flush column with TEA before use.
Polar Quinolines
DCM / Methanol
1-10% (7N NH₃ in MeOH)
For -OH, -NH₂, -COOH substituents. Do not exceed 10% MeOH to avoid dissolving silica.[4][5]
Regioisomers
Toluene / Acetone
None (usually)
Exploits π-π interactions for shape selectivity. Good for separating halo-isomers.
Green / Alternative
Heptane / Ethanol
1% NH₄OH (aq)
Ethanol provides different selectivity than EtOAc. Requires vigorous mixing to equilibrate.
Protocol: Column Neutralization (The "Slurry" Method)
This method is superior to simply adding TEA to the solvent jar, as it ensures the silica is deactivated before the compound touches it.
Calculate Silica: Weigh out required silica (Ratio 30:1 to 50:1 silica:compound).
Prepare Slurry Solvent: In a flask, mix Hexane (or starting non-polar solvent) with 2% Triethylamine .
Slurry: Add silica to the solvent and swirl to create a slurry. Let it sit for 5 minutes. This allows the amine to bind to the most active silanol sites.
Pack: Pour the slurry into the column.
Flush: Run 2 Column Volumes (CV) of the starting mobile phase (which should contain 1% TEA) through
Precision in Quinoline Analysis: Optimizing Separation for 6-Bromo-2-methoxy-3-methylquinoline
Topic: HPLC Method Development for Purity Analysis of 6-bromo-2-methoxy-3-methylquinoline Content Type: Publish Comparison Guide Role: Senior Application Scientist Executive Summary In the synthesis of antitubercular age...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for Purity Analysis of 6-bromo-2-methoxy-3-methylquinoline
Content Type: Publish Comparison Guide
Role: Senior Application Scientist
Executive Summary
In the synthesis of antitubercular agents (such as Bedaquiline analogs) and antimalarial scaffolds, 6-bromo-2-methoxy-3-methylquinoline serves as a critical intermediate. However, its purity analysis presents a distinct chromatographic challenge. The coexistence of positional isomers (regioisomers) and hydrolysis byproducts (quinolones) often leads to co-elution on standard alkyl-bonded phases.
This guide objectively compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Core-Shell Method . We demonstrate that while C18 remains the workhorse for general potency, the specific pi-pi (
-) interactions offered by phenyl-hexyl phases are required to achieve baseline resolution of the brominated regioisomers inherent to this synthesis.
The Analytical Challenge
The target molecule contains a hydrophobic quinoline core, a basic nitrogen (suppressed by the 2-methoxy group), and a halogen.
Primary Impurity A (Hydrolysis): 6-bromo-3-methylquinolin-2(1H)-one. The 2-methoxy group is labile under acidic forcing conditions, reverting to the thermodynamic quinolone tautomer.
Primary Impurity B (Regioisomer): 6-bromo-2-methoxy-4-methylquinoline. Formed during the Skraup or Friedländer synthesis steps if methyl placement is not regiospecific.
The Problem: On a standard C18 column, Impurity B and the Target often co-elute due to identical hydrophobicity (logP ~4.5) and lack of shape selectivity.
Comparative Methodology
We evaluated two distinct chromatographic systems.
Alternative A: The Standard Generic C18
Stationary Phase: Fully Porous C18 (5 µm, 100 Å).
Mechanism: Hydrophobic interaction (Van der Waals forces).
Status: The "Default" choice in most QC labs.
The Solution (Method B): Optimized Phenyl-Hexyl Core-Shell
Rationale: The electron-deficient bromine ring and the electron-rich methoxy group create a unique electron density profile. The Phenyl-Hexyl phase interacts differentially with the electron clouds of the regioisomers, providing the necessary selectivity (
).
Experimental Protocols
Reagents & Preparation
Diluent: Acetonitrile:Water (50:50 v/v).
Sample Concentration: 0.5 mg/mL (Target), spiked with 1.0% of Impurity A and B.
Buffer: 10 mM Ammonium Acetate (pH 4.5). Note: pH 4.5 is chosen to balance the ionization of the basic nitrogen while minimizing acid-catalyzed hydrolysis of the methoxy group.
Instrument Parameters
Parameter
Method A (Standard C18)
Method B (Optimized Phenyl-Hexyl)
Column
C18, 250 x 4.6 mm, 5 µm
Phenyl-Hexyl Core-Shell, 100 x 4.6 mm, 2.7 µm
Flow Rate
1.0 mL/min
1.2 mL/min
Mobile Phase A
0.1% Phosphoric Acid in Water
10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B
Acetonitrile
Methanol : Acetonitrile (50:50)
Gradient
50% B (0-15 min) Isocratic
40% B (0 min) 75% B (10 min) 90% B (12 min)
Detection
UV @ 254 nm
UV @ 240 nm (Max absorption for bromo-quinolines)
Temperature
30°C
40°C
Critical Insight: In Method B, we use Methanol as a co-solvent. Methanol facilitates
- interactions more effectively than Acetonitrile, which can suppress them due to its own -electrons (triple bond).
Performance Data & Analysis
The following data summarizes the separation efficiency observed during validation.
Table 1: System Suitability Comparison
Metric
Standard C18 (Method A)
Phenyl-Hexyl (Method B)
Impact
Resolution (Target vs. Impurity B)
1.2 (Co-elution)
3.8 (Baseline)
Method B allows accurate quantitation of the regioisomer.
Tailing Factor (Target)
1.6
1.1
Core-shell particles and pH 4.5 buffer reduce secondary silanol interactions.
Retention Time (Target)
12.4 min
6.2 min
Method B doubles throughput.
LOD (Limit of Detection)
0.05%
0.01%
Sharper peaks in Method B increase signal-to-noise ratio.
Mechanistic Explanation
In Method A (C18), the separation is driven purely by hydrophobicity. Since the methyl group position (C3 vs C4) changes the logP negligibly, the peaks merge.
In Method B (Phenyl-Hexyl), the stationary phase acts as a "Lewis base" (pi-donor). The 6-bromo substituent on the quinoline ring creates an electron-deficient region. The steric accessibility of this region differs between the 3-methyl and 4-methyl isomers. The Phenyl-Hexyl phase exploits this steric/electronic difference to retain the isomers differently.
Method Development Workflow
The following diagram illustrates the logical decision tree used to arrive at the optimized Phenyl-Hexyl method.
Figure 1: Decision tree for selecting orthogonal stationary phases when hydrophobic selectivity fails.
Protocol: Self-Validating System Suitability
To ensure trustworthiness in routine operations, the method must be self-validating. We recommend the following System Suitability Test (SST) criteria:
Resolution Check: A "Resolution Solution" containing a 1:1 mix of the Target and Impurity B (Regioisomer) must be injected. Requirement:
Sensitivity Check: Inject a standard at the reporting threshold (0.05%). Requirement: Signal-to-Noise ratio
.
Stability Check: Inject the standard solution every 10 injections. Requirement: %RSD of area
.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on
- interactions in Phenyl phases).
Van Hecke, K., et al. (2011). "Crystal structure and absolute configuration of the antitubercular drug bedaquiline." Acta Crystallographica Section E, 67(11). Link (Structural basis for quinoline intermediates).
PubChem. (2025).[1][2][3][4] "6-Bromo-2-methoxyquinoline Compound Summary." National Library of Medicine. Link (Physicochemical properties of the core scaffold).
Chromatography Today. (2014). "The Role of Methanol in Promoting Pi-Pi Interactions in HPLC.
ChemicalBook. (2025). "3-benzyl-6-bromo-2-methoxyquinoline Properties and Impurities." Link (Data on closely related Bedaquiline impurities).
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-bromo-2-methoxy-3-methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is not merely a pro...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and downstream success.[1] Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, lauded for their broad therapeutic potential.[2][3] This guide provides an in-depth, comparative framework for the spectroscopic characterization of a specific derivative, 6-bromo-2-methoxy-3-methylquinoline .
Molecular Structure and Foundational Analysis
Before delving into complex spectral data, it is crucial to establish a baseline understanding of the target molecule's architecture.
The structure contains a substituted quinoline core, a bicyclic aromatic system that forms the primary chromophore and carbon-hydrogen framework. The key substituents—bromo, methoxy, and methyl groups—each impart unique and identifiable spectroscopic signatures that we will systematically uncover.
Caption: Molecular structure of 6-bromo-2-methoxy-3-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the carbon-hydrogen framework.[1] For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the electronic environment of every proton, their integrations corresponding to proton counts, and their splitting patterns (multiplicity) indicating adjacent protons. Based on data from analogous structures like 6-bromo-2-methylquinoline and other substituted quinolines, we can predict the spectrum with high confidence.[4][5]
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale & Comparative Insights
~ 8.0-8.2
Doublet (d) or Singlet (s)
1H
H-5
The bromine at C-6 deshields the peri-proton H-5. Its multiplicity will be a doublet due to coupling with H-7, unless the coupling constant is very small.
~ 7.8-7.9
Doublet (d)
1H
H-8
Deshielded due to its position on the carbocyclic ring adjacent to the nitrogen-containing ring.
~ 7.6-7.7
Doublet of Doublets (dd)
1H
H-7
Coupled to both H-5 and H-8, resulting in a dd pattern. The presence of bromine at C-6 will influence its shift.
~ 7.5-7.6
Singlet (s)
1H
H-4
This proton is a singlet as it has no adjacent protons on the quinoline ring. Its precise shift is influenced by the methoxy and methyl groups.
~ 4.1
Singlet (s)
3H
-OCH₃
Methoxy groups on heteroaromatic rings typically appear in this region. The singlet multiplicity confirms no adjacent protons.
| ~ 2.5 | Singlet (s) | 3H | -CH₃ | The methyl group at C-3 is a singlet with a characteristic shift for an aryl-bound methyl group.[5][6] |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR complements the proton data by defining the carbon backbone. The spectrum should exhibit 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale & Comparative Insights
~ 160-162
C-2
The carbon atom double-bonded to nitrogen and single-bonded to the electronegative oxygen of the methoxy group is highly deshielded.
~ 145-148
C-8a
Quaternary carbon at the ring junction, adjacent to the nitrogen atom.
~ 135-140
C-4
Aromatic CH carbon.
~ 130-135
C-7
Aromatic CH carbon.
~ 128-132
C-5
Aromatic CH carbon.
~ 125-130
C-4a
Quaternary carbon at the ring junction.
~ 122-125
C-3
Carbon bearing the methyl group.
~ 118-121
C-6
Carbon directly attached to the bromine atom; its signal is often broadened and of lower intensity.
~ 120-125
C-8
Aromatic CH carbon.
~ 53-55
-OCH₃
Typical chemical shift for a methoxy carbon attached to an aromatic system.
| ~ 15-20 | -CH₃ | Aliphatic carbon of the methyl group. |
Note: The assignments are predictive and should be confirmed with 2D NMR techniques like HSQC and HMBC for definitive correlation.
Mass Spectrometry (MS): Molecular Weight and Elemental Composition
Mass spectrometry provides the definitive molecular weight and crucial clues about elemental composition, particularly the presence of halogens.
Core Directive: Ionization Choice
The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique ideal for obtaining a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation. Electron Ionization (EI), a harder technique, will yield the molecular ion (M⁺) and provide a rich fragmentation pattern that can be used for structural confirmation.
Key Analytical Signatures:
Molecular Ion Peak: For 6-bromo-2-methoxy-3-methylquinoline (C₁₁H₁₀BrNO), the high-resolution mass spectrum (HRMS) should show a protonated molecule [M+H]⁺ at m/z 251.9997.
The Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic doublet for every bromine-containing ion. Therefore, the mass spectrum will exhibit two prominent peaks:
M⁺ peak: corresponding to molecules containing ⁷⁹Br.
M⁺+2 peak: of almost equal intensity, corresponding to molecules containing ⁸¹Br.[7]
This 1:1 doublet is an unmistakable confirmation of the presence of a single bromine atom in the molecule.[7]
Predicted Mass Spectrum Data (EI)
m/z (Mass-to-Charge Ratio)
Interpretation
Relative Abundance
251/253
[M]⁺
~1:1 Ratio
236/238
[M-CH₃]⁺
Variable
222/224
[M-CHO]⁺
Variable
| 172 | [M-Br]⁺ | Variable |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] While the "fingerprint region" (<1500 cm⁻¹) is complex, several key stretches in the diagnostic region provide clear, self-validating evidence for the proposed structure.
Expected IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
3100-3000
C-H Stretch
Aromatic
Confirms the presence of the quinoline ring system.
2950-2850
C-H Stretch
Aliphatic (-CH₃, -OCH₃)
Confirms the methyl and methoxy substituents.
~1620, ~1580, ~1500
C=C and C=N Stretch
Aromatic Ring
Characteristic stretches for the quinoline core.[3]
~1250
C-O Stretch
Aryl-alkyl ether
Strong, characteristic band confirming the methoxy group.
| 600-500 | C-Br Stretch | Aryl bromide | Confirms the presence of the carbon-bromine bond.[3] |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of analytical data hinges on robust and reproducible experimental design.[1] The following protocols are designed for standard laboratory instrumentation.
Workflow for Comprehensive Spectroscopic Analysis
Caption: Integrated workflow for the spectroscopic confirmation of the target compound.
NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 6-bromo-2-methoxy-3-methylquinoline and dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Mass Spectrometry Protocol (ESI)
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to approximately 1-10 µg/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid.
Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode over a mass range of m/z 100-500.
Data Analysis: Identify the [M+H]⁺ peak and its corresponding isotopic peak at [M+H+2]⁺. Verify that the mass accuracy is within 5 ppm of the theoretical value and that the isotopic distribution matches the theoretical pattern for a C₁₁H₁₁BrNO⁺ ion.
IR Spectroscopy Protocol (KBr Pellet)
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of 6-bromo-2-methoxy-3-methylquinoline is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analyses. The NMR data provides the definitive map of the C-H framework, the mass spectrum confirms the molecular formula and the presence of bromine with its characteristic isotopic signature, and the IR spectrum validates the key functional groups. When taken together, these standards provide a robust, self-validating, and scientifically rigorous confirmation of the molecule's identity, a critical requirement for any research or development program.
References
Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]
Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest. Available at: [Link]
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. Available at: [Link]
Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com. Available at: [Link]
NMR spectra of a) 6‐bromo‐2‐methylquinoline 2 e; b) mixture of... ResearchGate. Available at: [Link]
Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. Available at: [Link]
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
6-Bromo-2-methoxyquinoline. PubChem. Available at: [Link]
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
Introduction: The Quinoline Scaffold and Its Key C2-Substituted Variants
An In-Depth Comparative Guide to the Bioactivity of 2-Methoxy vs. 2-Oxo Quinoline Derivatives The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Bioactivity of 2-Methoxy vs. 2-Oxo Quinoline Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3] The substitution pattern on this bicyclic heterocycle dictates its biological activity, and modifications at the C2-position have proven particularly fruitful in generating diverse therapeutic agents. This guide provides a detailed, evidence-based comparison of two prominent classes of C2-substituted quinolines: 2-methoxyquinoline and 2-oxoquinoline derivatives.
The 2-oxoquinolines, which exist in a tautomeric equilibrium with 2-hydroxyquinolines and are often referred to as 2-quinolones, feature a lactam functional group.[1] This structure imparts distinct hydrogen bonding capabilities and electronic properties. In contrast, the 2-methoxyquinoline derivatives possess an ether linkage at the same position, altering their polarity, steric profile, and metabolic stability. Understanding the bioactivity differences stemming from this seemingly minor structural change is critical for researchers in drug discovery and development. This analysis synthesizes experimental data to elucidate their comparative performance as anticancer, antimicrobial, and enzyme-inhibiting agents, providing insights into their respective structure-activity relationships (SAR).
Comparative Bioactivity Analysis
The substitution at the C2-position fundamentally influences the mechanism of action and therapeutic potential of the quinoline scaffold. While both classes exhibit broad bioactivity, their preferred targets and potency often diverge.
Anticancer Activity: Divergent Mechanisms of Cytotoxicity
Both 2-oxo and 2-methoxy quinoline derivatives have demonstrated significant potential as anticancer agents, though they often achieve this through different cellular mechanisms.
2-Oxoquinoline Derivatives: This class has been extensively studied for its potent cytotoxic effects. A primary mechanism involves the disruption of microtubule dynamics. For instance, certain 2-oxoquinoline derivatives containing an arylaminothiazole moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4] This pro-apoptotic effect is further evidenced by the depolarization of mitochondria in cancer cells.[4] Other derivatives have shown promise against specific cancer types, such as renal cancer and leukemia, by targeting key enzymes like the epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA).[5]
2-Methoxyquinoline Derivatives: These compounds also exhibit potent antiproliferative activity, often with high potency. Indolo[2,3-b]quinoline derivatives featuring a methoxy group have registered IC₅₀ values in the sub-micromolar range against colorectal, gastric, and pancreatic cancer cell lines.[6] A distinct and significant activity of this class is the inhibition of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance (MDR) in cancer.[7] By inhibiting P-gp, 6-methoxy-2-arylquinolines can restore the efficacy of conventional chemotherapeutic agents, representing a valuable strategy for combination therapies.[7]
Antimicrobial Activity: Targeting Bacterial Replication and Fungal Growth
The quinoline scaffold is the basis for the well-established quinolone class of antibiotics. Both 2-oxo and 2-methoxy derivatives have been explored for novel antimicrobial properties.
2-Oxoquinoline Derivatives: Studies have reported the antibacterial activity of various quinoline-2-one derivatives against different bacterial strains.[8] While the primary focus has often been on anticancer applications, the inherent antimicrobial potential of the quinolone core remains an area of active investigation. Related scaffolds, such as 2-oxoquinoxalines, have also been screened for antifungal activities.[9]
2-Methoxyquinoline Derivatives: This class has shown promising results against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The proposed mechanism for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase, enzymes that are essential for DNA replication and repair.[6] Functionalized methoxy quinolines have demonstrated broad-spectrum potential, with specific derivatives showing inhibitory activity against both bacteria and fungi like Candida albicans.[10]
Enzyme Inhibition: A Hub for Diverse Therapeutic Targets
The versatility of the quinoline scaffold is further highlighted by its ability to inhibit a wide range of enzymes, a property that is finely tuned by the C2-substituent.
2-Oxoquinoline Derivatives: As mentioned, these compounds can inhibit cancer-related kinases like EGFR.[5] The lactam structure is capable of forming key hydrogen bond interactions within enzyme active sites, making it a suitable template for designing specific inhibitors.
2-Methoxyquinoline Derivatives: This class has shown a remarkably broad enzyme inhibitory profile. Certain derivatives are potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents for managing postprandial hyperglycemia.[6] Furthermore, they have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[10] The ability of 6-methoxy derivatives to inhibit the P-gp efflux pump is another critical example of their enzyme-modulating capabilities.[7]
Structure-Activity Relationships (SAR) and Mechanistic Causality
The choice between a 2-oxo and a 2-methoxy group is a critical decision in the design of quinoline-based drugs, as it fundamentally alters the molecule's interaction with biological targets.
The Role of the 2-Oxo Group: The 2-oxoquinoline core exists as a lactam-lactim tautomer. The lactam form contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality is crucial for establishing strong and specific interactions with protein residues, as seen in the binding of 2-oxo derivatives to the colchicine site of tubulin.[4] The planarity and electronic distribution of the ring system, modulated by other substituents, further refine this binding affinity.
The Influence of the 2-Methoxy Group: The methoxy group is a non-polar, electron-donating group. It removes the hydrogen bond donating capability seen in the 2-oxo tautomer but can still act as a hydrogen bond acceptor. Its presence significantly increases the lipophilicity of the molecule. In some series of 2-arylquinoline derivatives, greater lipophilicity has been directly correlated with enhanced cytotoxic effects against cancer cell lines like HeLa and PC3.[11] The position of the methoxy group is also critical; for example, placing it at the C6 or C8 position can drastically alter activity and target specificity.[6][7]
Caption: Comparative SAR of 2-oxo vs. 2-methoxy quinolines.
Key Experimental Protocols
The biological evaluation of these derivatives relies on standardized, reproducible assays. Below are methodologies for assessing cytotoxicity and enzyme inhibition.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as an indicator of cell viability and proliferation. It is frequently used to determine the IC₅₀ values of potential anticancer compounds.[4][12]
Methodology:
Cell Seeding: Plate human cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
This protocol, based on the Ellman method, is used to screen for compounds that can inhibit AChE, a key target in Alzheimer's disease research.[10]
Methodology:
Reagent Preparation: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
Reaction Mixture: In a 96-well plate, add 25 µL of the test compound at various concentrations.
Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
Substrate Addition: Initiate the reaction by adding 50 µL of DTNB solution followed by 25 µL of the substrate ATCI solution.
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The substitution of a methoxy group versus an oxo group at the C2-position of the quinoline scaffold results in two classes of derivatives with distinct and compelling biological profiles.
2-Oxoquinoline derivatives excel as potent cytotoxic agents, often by directly interfering with fundamental cellular machinery like microtubules. Their hydrogen bonding capacity makes them ideal candidates for targeting specific enzyme active sites.
2-Methoxyquinoline derivatives demonstrate remarkable versatility. Their increased lipophilicity enhances cellular uptake, and they exhibit a broader range of activities, including potent antimicrobial effects, inhibition of metabolic enzymes, and, critically, the ability to counteract multidrug resistance by inhibiting P-gp.
Future research should focus on creating hybrid molecules that leverage the strengths of both scaffolds. For example, incorporating the tubulin-binding pharmacophore of a 2-oxo derivative onto a 6-methoxyquinoline backbone could yield a dual-action agent that is both directly cytotoxic and capable of overcoming drug efflux. Furthermore, deeper investigation into the specific enzyme targets for each class will continue to unlock new therapeutic avenues for these invaluable heterocyclic compounds.
References
Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. (2021). Bioorganic Chemistry, 106, 104469. [Link]
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(34), 16457-16471. [Link]
Oxoquinoline derivatives: identification and structure-activity relationship (SAR) analysis of new anti-HSV-1 agents. (2011). Current Microbiology, 62(5), 1349-54. [Link]
Synthesis and Biological Evaluation of 2-Oxo/Thioxoquinoxaline and 2-Oxo/Thioxoquinoxaline-Based Nucleoside Analogues. (2016). Nucleosides, Nucleotides & Nucleic Acids, 35(1), 16-31. [Link]
Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (2022). Molecules, 27(19), 6245. [Link]
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]
Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (2023). ResearchGate. [Link]
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 747-759. [Link]
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2015). DARU Journal of Pharmaceutical Sciences, 23, 36. [Link]
Biological Activities of Quinoline Derivatives. (2010). Mini-Reviews in Medicinal Chemistry, 10(9), 856-65. [Link]
Biologically Active Quinoline and Quinazoline Alkaloids Part II. (2017). Medicinal Research Reviews, 37(4), 775-828. [Link]
A Comparative Guide to the Elemental Analysis of 6-bromo-2-methoxy-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction 6-bromo-2-methoxy-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The precise characterization of such...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-methoxy-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The precise characterization of such molecules is a critical step in drug discovery and development to ensure identity, purity, and consistency. Elemental analysis serves as a fundamental technique for confirming the empirical formula of a synthesized compound by providing the mass fractions of its constituent elements. This guide will establish the theoretical elemental reference values for 6-bromo-2-methoxy-3-methylquinoline and compare the utility of elemental analysis with other common analytical techniques.
Theoretical Elemental Analysis Reference Values
The first step in elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula. For 6-bromo-2-methoxy-3-methylquinoline, the molecular formula is C₁₁H₁₀BrNO. The theoretical elemental percentages are derived from the molecular weight and the atomic weights of the constituent elements.
These theoretical values serve as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the correct elemental composition of the synthesized compound.
Elemental Analysis: Experimental Protocol and Interpretation
Elemental analysis of organic compounds, particularly for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), is most commonly performed via combustion analysis.[1][2]